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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Natural Sourcing and Isolation of Kauran-16,17-diol

Introduction: The Significance of Kauran-16,17-diol Kauran-16,17-diol, a tetracyclic diterpenoid of the kaurane class, has garnered significant interest within the scientific community for its diverse and promising biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Kauran-16,17-diol

Kauran-16,17-diol, a tetracyclic diterpenoid of the kaurane class, has garnered significant interest within the scientific community for its diverse and promising biological activities.[1][2] This natural product has demonstrated potential as an anti-inflammatory and anti-cancer agent, making it a valuable target for researchers in drug discovery and development.[1] Understanding its natural origins and the methodologies for its efficient isolation is paramount for advancing preclinical and clinical investigations. This guide provides an in-depth exploration of the primary botanical sources of Kauran-16,17-diol and a detailed exposition of the experimental protocols for its extraction, purification, and characterization.

Natural Provenance of Kauran-16,17-diol

Kauran-16,17-diol and its structural analogs are predominantly found in a select number of plant families, reflecting specific biosynthetic pathways. The primary genera from which this compound has been isolated include Annona (Annonaceae), Pteris (Pteridaceae), and Fritillaria (Liliaceae).

Plant SpeciesFamilyPlant Part(s) Containing Kauran-16,17-diol
Annona glabraAnnonaceaeFruits, Bark[3][4][5]
Pteris ensiformisPteridaceaeWhole Plant[6]
Fritillaria thunbergiiLiliaceaeBulbs

The selection of the plant source and the specific part for extraction is a critical first step, as the concentration of Kauran-16,17-diol can vary significantly. For instance, the fruits of Annona glabra have been a documented source of a variety of kaurane diterpenoids, including Kauran-16,17-diol.[3][4]

Isolation and Purification: A Step-by-Step Methodology

The isolation of Kauran-16,17-diol from its natural matrix is a multi-step process that leverages the compound's physicochemical properties, particularly its polarity. The general workflow involves extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of kaurane diterpenoids from Annona glabra.

Part 1: Extraction

The initial step aims to liberate the desired compound from the plant material into a solvent. The choice of solvent is dictated by the polarity of the target molecule. Kauran-16,17-diol, being a moderately polar diterpenoid, is amenable to extraction with polar organic solvents.

Experimental Protocol: Extraction

  • Preparation of Plant Material: Air-dry the fruits of Annona glabra and grind them into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol (EtOH) at a 1:10 (w/v) ratio.[5] This high ethanol concentration is effective for extracting a broad range of secondary metabolites, including diterpenoids.

  • Maceration and Filtration: Allow the mixture to stand for 72 hours at room temperature with occasional agitation. Subsequently, filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Part 2: Solvent Partitioning

Solvent partitioning is a liquid-liquid extraction technique used to separate compounds based on their differential solubility in immiscible solvents. This step is crucial for the preliminary fractionation of the crude extract, thereby reducing its complexity.

Experimental Protocol: Solvent Partitioning

  • Suspension: Suspend the crude ethanol extract in distilled water.

  • Sequential Extraction: Perform sequential extractions with solvents of increasing polarity. A typical sequence is n-hexane, followed by chloroform (CHCl₃), and then ethyl acetate (EtOAc).[5]

    • n-Hexane Partitioning: This step removes highly non-polar compounds such as fats and waxes.

    • Chloroform Partitioning: Kaurane diterpenoids, including Kauran-16,17-diol, are expected to partition into this fraction.

    • Ethyl Acetate Partitioning: This fraction will contain more polar compounds.

  • Concentration: Concentrate each solvent fraction separately using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions. The chloroform fraction is the primary candidate for containing Kauran-16,17-diol.

G start Crude Plant Material (e.g., Annona glabra fruits) extraction Solvent Extraction (95% Ethanol) start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Non-polar compounds) partitioning->hexane_fraction chloroform_fraction Chloroform Fraction (Kauran-16,17-diol enriched) partitioning->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Polar compounds) partitioning->ethyl_acetate_fraction

Caption: Initial extraction and partitioning workflow.

Part 3: Chromatographic Purification

The chloroform fraction, although enriched, is still a complex mixture. Column chromatography is the cornerstone of purifying Kauran-16,17-diol from this fraction. A multi-step chromatographic approach is often necessary to achieve high purity.

Experimental Protocol: Column Chromatography

  • Initial Column Chromatography (Silica Gel):

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the initial separation of moderately polar compounds.

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Loading: Adsorb the dried chloroform fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc).[3] A typical gradient starts with 100% n-hexane and gradually increases the proportion of EtOAc (e.g., 100:0 to 0:100). The rationale behind this gradient is to first elute non-polar compounds with n-hexane, and as the polarity of the mobile phase increases with the addition of EtOAc, more polar compounds like Kauran-16,17-diol will begin to elute.

    • Fraction Collection: Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

    • Mobile Phase: A solvent system similar to that used in the column chromatography (e.g., n-hexane:EtOAc, 7:3 v/v).

    • Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating). Combine fractions with similar TLC profiles.

  • Secondary Purification (Fine Silica Gel or Preparative HPLC):

    • Fractions identified as containing Kauran-16,17-diol may require further purification. This can be achieved by a second column chromatography step using a finer mesh silica gel (e.g., 230-400 mesh) and a shallower solvent gradient to improve resolution.

    • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification. A C18 column with a mobile phase of methanol and water is a common choice for reverse-phase separation of diterpenoids.[6]

G chloroform_fraction Chloroform Fraction column_chrom_1 Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) chloroform_fraction->column_chrom_1 fraction_collection Fraction Collection & TLC Analysis column_chrom_1->fraction_collection impure_fractions Impure Fractions fraction_collection->impure_fractions target_fractions Fractions containing Kauran-16,17-diol fraction_collection->target_fractions column_chrom_2 Secondary Purification (Fine Silica Gel or Prep-HPLC) target_fractions->column_chrom_2 pure_compound Pure Kauran-16,17-diol column_chrom_2->pure_compound

Caption: Chromatographic purification workflow.

Part 4: Crystallization

For obtaining a highly pure, crystalline solid, the final step is often crystallization.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified Kauran-16,17-diol in a minimal amount of a suitable hot solvent in which it is soluble (e.g., methanol or acetone).

  • Cooling: Slowly cool the solution to allow for the formation of crystals. The slow cooling process is crucial for the growth of well-defined crystals.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Structural Elucidation and Characterization

The identity and purity of the isolated Kauran-16,17-diol must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

Expected ¹H and ¹³C NMR Data for Kauran-16,17-diol (in CDCl₃)

Atom¹³C Chemical Shift (δ)¹H Chemical Shift (δ) and Multiplicity
1~40.5
2~18.5
3~42.0
4~33.0
5~56.5
6~21.5
7~41.0
8~44.0
9~56.0
10~39.5
11~18.0
12~33.0
13~44.0
14~38.0
15~49.0
16~78.0
17~65.0~3.6 (d), ~3.8 (d)
18~33.5~0.85 (s)
19~21.5~1.15 (s)
20~15.5~0.80 (s)

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Kauran-16,17-diol (C₂₀H₃₄O₂), the expected molecular weight is approximately 306.5 g/mol .[7] Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for such molecules.[8] The fragmentation pattern can provide further structural information.

Conclusion

The isolation of Kauran-16,17-diol from its natural sources is a systematic process that requires a sound understanding of extraction and chromatographic principles. The methodologies outlined in this guide provide a robust framework for researchers to obtain this valuable diterpenoid in a pure form, suitable for further biological and pharmacological evaluation. The successful isolation and characterization of Kauran-16,17-diol will undoubtedly contribute to the advancement of natural product-based drug discovery.

References

  • Amarasinghe, N. R., Turner, P., & Todd, M. H. (2012). Supporting Information for: A practical, catalytic, asymmetric synthesis of the bicyclo[2.2.2]octane core of the ent-kaurane diterpenes. Beilstein Journal of Organic Chemistry.
  • (2015).
  • Hien, N. T. T., Nhiem, N. X., Yen, D. T. H., Hang, D. T. T., Tai, B. H., Quang, T. H., ... & Kim, Y. H. (2015). Chemical constituents of the Annona glabra fruit and their cytotoxic activity. Pharmaceutical biology, 53(11), 1602-1607.
  • Shi, Y. S., Zhang, Y., Hu, W. Z., Zhang, L. H., Chen, X., Zhang, N., ... & Tan, L. Y. (2017). Dihydrochalcones and Diterpenoids from Pteris ensiformis and Their Bioactivities. Molecules, 22(3), 443.
  • Tian, L. J., Yang, N. Y., Meng, Z. M., & Han, Y. (2003). Studies on the chemical constituents of Annona glabra. Chinese Pharmaceutical Journal, 38(4), 258-260.
  • (n.d.). Chemical constituents of the Annona glabra fruit and their cytotoxic activity.
  • (n.d.). kauran-16,17-diol | Apoptosis. TargetMol.
  • PubChem. (n.d.). Kauran-16,17-diol. PubChem.
  • (n.d.). 13 C NMR data (d ppm, CDCl 3 ) for compounds 1-16 | Download Table.
  • Chen, C. Y., Chang, F. R., & Wu, Y. C. (2000). ent-kaurane diterpenoids from Annona glabra.
  • (n.d.). CAS 16836-31-0: kauran-16,17-diol. CymitQuimica.
  • (n.d.). General tips for preparative HPLC Technical Note. MZ-Analysentechnik.
  • da Silva, A. G., de Paula, V. F., & David, J. M. (2025).
  • (n.d.).
  • Zhang, L., & Chen, Y. (2006). A novel kaurane diterpenoid from the bark of Annona glabra Linn. Chemistry and Industry of Forest Products, 26(3), 15-17.
  • (n.d.). kauran-16,17-diol. Biorbyt.
  • da Silva, A. G., de Paula, V. F., & David, J. M. (2025).
  • (n.d.).
  • (2024). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI.
  • (2026). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. PMC.
  • Yang, C., Chen, J., & Yin, Y. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(14), 1649-1658.
  • Shi, Y. S., Zhang, Y., Hu, W. Z., Zhang, L. H., Chen, X., Zhang, N., ... & Tan, L. Y. (2017). Cytotoxic diterpenoids from Pteris ensiformis. Natural product research, 31(14), 1641-1647.
  • (n.d.). Kauran-16,17-diol (ent-Kauran-16β,17-diol) | Apoptosis Inducer. MedChemExpress.
  • Huo, L., Jiang, Z., Lei, M., Wang, X., & Guo, X. (2013). Simultaneous quantification of Kirenol and ent-16β, 17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies.
  • (n.d.).
  • (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC.
  • Anh, H. L. T., Hien, N. T. T., Hang, D. T. T., Ha, T. M., Nhiem, N. X., Hien, T. T. T., ... & Kiem, P. V. (2014). ent-Kaurane Diterpenes from Annona glabra and Their Cytotoxic Activities.
  • (n.d.). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Pharmacie - UCL-Bruxelles, Belgique.
  • (2024).
  • (2024).
  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, X., & Wang, Y. (2023). Ent-16 β, 17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens (Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer. Journal of Ethnopharmacology, 319, 117282.
  • Le, T. K., Nguyen, P. T., & Williams, G. J. (2022). Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. Beilstein Journal of Organic Chemistry, 18, 920-928.
  • (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Ibrahim, M., Oppong, M. B., Tuffour, I., & Adosraku, R. K. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1227574.
  • (2025). Geliboluols A–D: Kaurane-Type Diterpenoids from the Marine-Derived Rare Actinomycete Actinomadura geliboluensis. MDPI.
  • Ibrahim, M., Oppong, M. B., Tuffour, I., & Adosraku, R. K. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. PMC.
  • (2017). Convergent Route to ent-Kaurane Diterpenoids: Total Synthesis of Lungshengenin D and 1α,6α-Diacetoxy-ent-kaura-9(11),16-dien-. PMF.
  • Ibrahim, M., Oppong, M. B., Tuffour, I., & Adosraku, R. K. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1227574.
  • (n.d.). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI.
  • (n.d.). Synthesis of ent-Kaurane Diterpene Monoglycosides. MDPI.

Sources

Exploratory

Biosynthesis and Engineering of ent-Kaurane Diterpenoids: A Technical Guide

Executive Summary The ent-kaurane diterpenoids represent a structurally complex class of tetracyclic natural products serving as precursors to phytohormones (gibberellins) and potent therapeutic agents (e.g., oridonin, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ent-kaurane diterpenoids represent a structurally complex class of tetracyclic natural products serving as precursors to phytohormones (gibberellins) and potent therapeutic agents (e.g., oridonin, stevioside).[1][2][3][4][5][6][7][8] For drug development professionals, the value of this pathway lies not just in the final metabolites, but in the scaffold diversity generated by the unique coupling of Class II and Class I terpene synthases.

This guide moves beyond basic textbook pathways to dissect the stereochemical checkpoints , enzymatic mechanisms , and metabolic engineering protocols required to synthesize and diversify these scaffolds in heterologous hosts.

Part 1: Structural Foundations & The Cyclization Checkpoint

The biosynthesis of ent-kaurane diterpenoids is defined by a "bicyclization-rearrangement" sequence that converts the linear precursor geranylgeranyl diphosphate (GGPP) into the tetracyclic ent-kaurene. This process requires two distinct enzymatic activities that are evolutionarily conserved but mechanistically distinct.

The Precursor: GGPP Assembly

All ent-kauranes derive from the C20 precursor GGPP. In plants, this is predominantly plastidial (MEP pathway), but for metabolic engineering in S. cerevisiae, the cytosolic MVA pathway is the primary target for upregulation.

The Two-Step Cyclization Mechanism

Unlike simple terpene synthases, ent-kaurene formation involves a sequential action of two enzyme classes.

  • Step 1: Protonation-Initiated Cyclization (Class II)

    • Enzyme: ent-Copalyl diphosphate synthase (CPS).[1][2][4][8][9][10][11]

    • Mechanism: The active site contains a DXDD motif (Asp-X-Asp-Asp). The middle aspartic acid acts as a general acid to protonate the C14-C15 double bond of GGPP. This triggers a cascade forming two rings (A and B) and a carbocation intermediate, which is quenched by water or deprotonation to form the stable intermediate ** ent-copalyl diphosphate (ent-CPP)**.

    • Key Feature: No diphosphate cleavage occurs here. The pyrophosphate group remains intact, serving as the "energy spring" for the next step.

  • Step 2: Ionization-Initiated Cyclization (Class I)

    • Enzyme: ent-Kaurene synthase (KS).[1][8][9][12]

    • Mechanism: This enzyme relies on a DDXXD motif (Asp-Asp-X-X-Asp) coordinating with Mg²⁺ clusters. It triggers the ionization (cleavage) of the diphosphate group from ent-CPP. The resulting carbocation undergoes a complex rearrangement (ring C and D formation) and a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to yield the tetracyclic ** ent-kaurene**.

Pathway Visualization

The following diagram illustrates the transition from linear precursor to functionalized scaffold, highlighting the enzymatic checkpoints.

EntKauranePathway cluster_plastid Plastid / Engineered Cytosol cluster_ER Endoplasmic Reticulum (P450s) GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP CPS (Class II) Protonation-initiated entKaurene ent-Kaurene (Tetracyclic Scaffold) entCPP->entKaurene KS (Class I) Ionization-initiated entKaurenoic ent-Kaurenoic Acid entKaurene->entKaurenoic KO (CYP701A) C19 Oxidation GA12 GA12 / Gibberellins (Phytohormones) entKaurenoic->GA12 KAO (CYP88A) Ring B Contraction Oridonin Oridonin / Enmein (Therapeutic Scaffolds) entKaurenoic->Oridonin CYP706V + 2-ODDs Isodon-specific oxidation

Caption: Figure 1. The biosynthetic trajectory of ent-kaurane diterpenoids showing the transition from Class II to Class I synthase activity and subsequent P450-mediated diversification.

Part 2: Downstream Functionalization (The Diversity Engine)

Once the ent-kaurene skeleton is formed, the hydrophobic scaffold must be oxidized to gain biological activity. This is primarily mediated by Cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).

The Gatekeeper: Kaurene Oxidase (KO)
  • Enzyme Family: CYP701A (e.g., AtKO1 in Arabidopsis).

  • Function: Catalyzes three successive oxidations at the C-19 position:

    • ent-kaurene

      
      ent-kaurenol
      
    • ent-kaurenol

      
      ent-kaurenal
      
    • ent-kaurenal

      
       ** ent-kaurenoic acid (KA)**[13]
      
  • Significance: KA is the universal intermediate. From here, the pathway bifurcates into hormonal (Gibberellin) or therapeutic (Oridonin/Stevioside) branches.

Pathway Bifurcation: Hormones vs. Drugs

While Gibberellin biosynthesis involves Ring B contraction via KAO (CYP88A) , the production of therapeutic diterpenoids like Oridonin (found in Isodon rubescens) involves a different set of oxidases.

  • Oridonin Specifics: Recent genomic studies in Isodon rubescens identified CYP706V2 and CYP706V7 as key oxidases responsible for the initial oxidation of the ent-kaurene core, distinct from the canonical GA pathway.

Table 1: Key Enzymes in ent-Kaurane Biosynthesis
EnzymeClassMotifCofactorFunctionSource Example
CPS Terpene Synthase IIDXDDNone (Proton)GGPP

ent-CPP
Arabidopsis thaliana (AtCPS)
KS Terpene Synthase IDDXXDMg²⁺ent-CPP

ent-Kaurene
Arabidopsis thaliana (AtKS)
KO P450 (CYP701)HemeNADPH/CPRC-19 OxidationStevia rebaudiana (SrKO)
KAO P450 (CYP88)HemeNADPH/CPRC-7 Oxidation / Ring BArabidopsis thaliana (AtKAO)
CYP706V P450HemeNADPH/CPRIsodon-specific oxidationIsodon rubescens

Part 3: Protocol - Heterologous Production in S. cerevisiae

Objective: Construct a yeast strain capable of producing ent-kaurenoic acid (KA) at titers >100 mg/L as a starting point for drug discovery.

Rationale: Plants have slow growth cycles and low abundance of target compounds. S. cerevisiae offers a scalable, genetically tractable platform with an abundant supply of acetyl-CoA.

Strain Engineering Strategy (The "Push-Pull-Block" Method)
  • Push (Precursor Supply): Overexpress the mevalonate pathway to maximize FPP and GGPP pools.

  • Pull (Pathway Integration): Integrate heterologous CPS, KS, and KO.

  • Block (Competitor Knockdown): Downregulate squalene synthase (ERG9) to prevent flux diversion to sterols.

Step-by-Step Protocol
Phase A: Chassis Construction (Precursor Enhancement)
  • Promoter Swap: Replace the native promoter of ERG9 with a repressible promoter (e.g.,

    
    ) to throttle sterol production upon methionine addition.
    
  • Integration of tHMG1: Integrate a truncated, deregulation-resistant HMG-CoA reductase (tHMG1) into the delta sites or auxotrophic markers (e.g., ura3).

    • Validation: Verify increased squalene accumulation via GC-MS.

  • GGPP Synthase: Overexpress a fusion protein of FPP synthase and GGPP synthase (e.g., BTS1 from yeast or crtE from Erwinia) to channel FPP toward GGPP.

Phase B: Pathway Assembly
  • Gene Selection:

    • CPS:[1][3][7][8][9][10][14][15] Use ZmCPS (Maize) or SrCPS (Stevia) - often show higher activity than AtCPS.

    • KS: Use SrKS (Stevia).

    • KO: Use SrKO (Stevia) + AtCPR (P450 Reductase) for electron transfer.

  • Vector Construction: Use a high-copy plasmid (2µ) or genomic integration (CRISPR/Cas9 at HO locus).

    • Design:

      
      -SrCPS - 
      
      
      
      -SrKS -
      
      
      -SrKO -
      
      
      -AtCPR.
  • Transformation: Transform the engineered chassis using the LiAc/SS-DNA/PEG method. Plate on selective media (e.g., SC-Ura).

Phase C: Cultivation and Extraction
  • Inoculation: Inoculate single colony into 5 mL SC-Ura. Grow O/N at 30°C.[16]

  • Production: Transfer to 50 mL YPD (or selective media) with 2% glucose.

    • Induction: If using

      
       promoters, switch to galactose.
      
  • Fermentation: Culture for 72-120 hours. Maintain pH ~5.5.

  • Extraction:

    • Take 1 mL culture.[16]

    • Add 0.5 mL 20% KOH in 50% EtOH (Cell lysis/saponification).

    • Heat at 80°C for 1 hour.

    • Acidify with HCl.

    • Extract twice with 1 mL Ethyl Acetate or Hexane.

    • Dry under nitrogen and resuspend in methanol for analysis.

Engineering Workflow Diagram

EngineeringWorkflow cluster_design 1. Design cluster_build 2. Build cluster_test 3. Test GeneSelection Select High-Activity Enzymes (SrCPS, SrKS) DNAAssembly Golden Gate / Gibson Assembly GeneSelection->DNAAssembly PromoterChoice Promoter Pairing (TDH3, TEF1) PromoterChoice->DNAAssembly Integration Genomic Integration (Cas9 / HO Locus) DNAAssembly->Integration Ferm Micro-fermentation (96-well / Flask) Integration->Ferm GCMS GC-MS Analysis (Quantify KA) Ferm->GCMS GCMS->GeneSelection Iterate/Optimize

Caption: Figure 2. Design-Build-Test cycle for optimizing ent-kaurane production in yeast.

Part 4: Analytical Characterization

Trustworthiness in biosynthesis relies on rigorous validation. Do not rely solely on retention time.

  • GC-MS Parameters:

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Derivatization: Essential for ent-kaurenoic acid. Use TMS (Trimethylsilyl) derivatization (BSTFA + 1% TMCS, 60°C, 30 min).

    • Identification: Compare mass fragmentation patterns. ent-Kaurene typically shows molecular ion

      
       272. ent-Kaurenoic acid (TMS derivative) shows 
      
      
      
      374.
  • NMR Verification:

    • For novel derivatives (e.g., if expressing Isodon P450s), purify via HPLC and conduct 1H and 13C NMR. Look for the characteristic exocyclic methylene protons (C-17) around

      
       4.8 ppm.
      

References

  • Mechanisms of Diterpene Cyclases

    • Christianson, D. W. (2017). Structural and Chemical Biology of Terpenoid Cyclases. Chemical Reviews.
  • Isodon Rubescens & Oridonin Pathway

    • Li, L., et al. (2022). A chromosome-level genome assembly reveals that tandem-duplicated CYP706V oxidase genes control oridonin biosynthesis in the shoot apex of Isodon rubescens.[5][17] Molecular Plant.

  • Yeast Metabolic Engineering Protocol

    • Callari, R., et al. (2018). Stereoselective production of the pharmaceutical precursor ent-kaurene in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology.
  • Enzyme Characterization (SrKO)

    • Humphrey, T. V., et al. (2006). Spatial Organisation of Four Enzymes from Stevia rebaudiana that are Involved in Steviol Glycoside Synthesis. Plant Molecular Biology.

Sources

Foundational

Kauran-16,17-diol: Physicochemical Profiling and Pharmacological Workflows

Executive Summary Kauran-16,17-diol (also designated as ent-kauran-16β,17-diol) is a naturally occurring tetracyclic diterpenoid found in various plant species, including Isodon, Fritillaria thunbergii, and Psiadia punct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kauran-16,17-diol (also designated as ent-kauran-16β,17-diol) is a naturally occurring tetracyclic diterpenoid found in various plant species, including Isodon, Fritillaria thunbergii, and Psiadia punctulata. Characterized by its rigid kaurene skeleton and specific hydroxyl group placements, this compound has garnered significant attention in drug development for its potent anti-inflammatory, antimicrobial, and apoptosis-inducing properties. This technical guide synthesizes the physicochemical data of Kauran-16,17-diol and provides field-proven, self-validating experimental protocols for its isolation and in vitro pharmacological evaluation.

Structural and Physicochemical Properties

The biological efficacy of Kauran-16,17-diol is intrinsically linked to its structural conformation. The rigid tetracyclic framework provides a stable pharmacophore, while the hydroxyl groups at the 16 and 17 positions dictate its hydrogen-bonding capabilities and receptor interactions.

Understanding these properties is critical for formulation and assay design. For instance, its high lipophilicity (XLogP3 = 4.9) necessitates the use of organic solvents like DMSO for stock solution preparation, as the crystalline lattice resists spontaneous dissolution in aqueous media[1].

Quantitative Physicochemical Data
PropertyValueCausality / Relevance in Research
IUPAC Name (1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-olDefines the exact stereochemistry essential for target binding.
Molecular Formula C₂₀H₃₄O₂Standard diterpene composition[1].
Molecular Weight 306.48 g/mol Optimal size for cell membrane permeability.
CAS Number 16836-31-0Primary identifier for sourcing reference standards[2].
PubChem CID 13816757Database structural reference[1].
XLogP3 4.9High hydrophobicity; dictates reverse-phase chromatography for purification.
Topological Polar Surface Area 40.5 ŲIndicates excellent potential for intracellular target engagement[1].
Solubility DMSO (~12 mg/mL), Chloroform, Ethyl AcetateRequires sonication in DMSO for in vitro assay stock solutions[3].

Pharmacological Mechanisms: Apoptosis and Anti-Inflammation

Kauran-16,17-diol operates through distinct intracellular signaling pathways depending on the cellular microenvironment.

In oncological models (e.g., MCF-7 breast cancer cells), it bypasses common resistance mechanisms by directly disrupting the Ap-2α/Rb transcription activating complex . This disruption leads to the targeted down-regulation of the anti-apoptotic gene Bcl-2. Concurrently, the compound induces the up-regulation of E2F1, creating a synergistic push toward programmed cell death[2].

Pathway Kauran Kauran-16,17-diol Complex Ap-2α/Rb Complex Kauran->Complex Disrupts E2F1 E2F1 Expression Kauran->E2F1 Up-regulates Bcl2 Bcl-2 Expression Complex->Bcl2 Reduces transcription Apoptosis Tumor Cell Apoptosis Bcl2->Apoptosis Inhibits (Removed) E2F1->Apoptosis Promotes

Fig 1. Apoptotic signaling pathway modulated by Kauran-16,17-diol in MCF-7 cells.

In immunological contexts, the compound exhibits potent anti-inflammatory activity. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with a highly specific IC₅₀ value of 17 μM[4].

Experimental Methodologies

Extraction and Isolation from Plant Matrices

The extraction of diterpenoids requires exploiting their lipophilic nature. The following protocol outlines the isolation of Kauran-16,17-diol from dried plant material (e.g., Psiadia punctulata leaves)[5].

Workflow Mac Maceration (CHCl3/MeOH) Evap Concentration (Rotary Evap) Mac->Evap Silica Silica Column (Gradient) Evap->Silica HPLC Prep-HPLC (C18 Column) Silica->HPLC Pure Kauran-16,17-diol (>98%) HPLC->Pure

Fig 2. Step-by-step extraction and isolation workflow for diterpenoids.

Step-by-Step Protocol:

  • Exhaustive Maceration: Pulverize 400 g of dried plant leaves. Extract using a solvent gradient of increasing polarity (n-hexane → CHCl₃ → MeOH). Causality: The highly lipophilic nature of the kaurene skeleton (XLogP3 = 4.9) ensures that the target compound partitions optimally into the chloroform fraction[1],[5].

  • Concentration: Filter the CHCl₃ extract and concentrate under reduced pressure using a rotary evaporator at 40°C to prevent thermal degradation of the hydroxyl groups.

  • Silica Gel Chromatography: Load the dried residue onto a silica gel column (5 × 180 cm). Elute with a gradient of CHCl₃ and increasing concentrations of methanol. Causality: Normal-phase chromatography separates the bulk waxes and highly polar flavonoids from the moderately polar diterpenediols.

  • Preparative HPLC: Subject the diterpene-rich fractions to reverse-phase preparative HPLC (C18 column). Causality: The C18 stationary phase interacts strongly with the hydrophobic tetracyclic core, allowing for high-resolution separation of Kauran-16,17-diol from structurally similar stereoisomers[5].

In Vitro Validation: NO Inhibition Assay in Macrophages

To evaluate the anti-inflammatory efficacy of Kauran-16,17-diol, researchers utilize the RAW 264.7 macrophage model. This protocol is designed as a self-validating system : it pairs a Griess assay (for efficacy) with an MTT assay (for cytotoxicity) to ensure that the observed NO reduction is due to true pharmacological inhibition of iNOS pathways, rather than a secondary artifact of cell death[3].

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve Kauran-16,17-diol in 100% DMSO to create a 39.15 mM stock solution. Sonication is strictly recommended to ensure complete dissolution of the crystalline lattice[3]. Dilute the stock in culture media to achieve final concentrations (e.g., 5, 10, 17, 30 μM). Critical Standard: Ensure final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • LPS Stimulation & Co-treatment: Aspirate media. Add fresh media containing 1 μg/mL LPS and the diluted Kauran-16,17-diol. Incubate for 24 hours.

  • Griess Reagent Assay (Efficacy Readout): Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Causality: Nitric oxide is highly unstable; the Griess reagent detects nitrite (NO₂⁻), the stable spontaneous oxidation product of NO, serving as a reliable surrogate marker. Read absorbance at 540 nm.

  • MTT Viability Counter-Screen (Validation Readout): To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Self-Validation Logic: If NO levels drop but cell viability remains >95%, the IC₅₀ (17 μM) is validated as a true anti-inflammatory response[4]. If cell viability drops proportionally with NO, the compound is acting as a cytotoxic agent, not a specific inhibitor.

References

  • PubChem Compound Summary for CID 13816757 (Kauran-16,17-diol) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Diterpenoid Constituents of Psiadia punctulata and Evaluation of Their Antimicrobial Activity Source: ACS Omega URL:[Link]

Sources

Exploratory

Biological Activity Screening of Kauran-16,17-diol: A Strategic Framework for Therapeutic Potential Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the path to elucidating the therapeutic potential of a novel natural product is not a linear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the path to elucidating the therapeutic potential of a novel natural product is not a linear checklist but a dynamic, decision-based workflow. This guide presents a comprehensive strategy for the biological activity screening of Kauran-16,17-diol (also known as ent-Kauran-16β,17-diol), a compelling diterpenoid natural product. Our approach is grounded in a tiered screening cascade, beginning with broad-spectrum assays informed by existing literature on kaurane diterpenoids and progressing to more focused, mechanism-of-action studies. The causality behind each experimental choice is paramount, ensuring a logical and resource-efficient investigation.

Kauran-16,17-diol is a tetracyclic diterpenoid isolated from various plant species, including Fritillaria thunbergii and Croton malambo.[1][][3] Its rigid kaurane skeleton is a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating significant biological effects.[4][5][6] This guide provides the foundational protocols and strategic insights necessary to systematically uncover its therapeutic promise.

Physicochemical Foundation for Bioassay Design

Before commencing any biological screening, a thorough characterization of the test compound is a non-negotiable prerequisite for data integrity. The physicochemical properties of Kauran-16,17-diol dictate its handling, formulation for assays, and potential for passive membrane diffusion.

Table 1: Physicochemical Properties of Kauran-16,17-diol

PropertyValueSource
CAS Number 16836-31-0[7]
Molecular Formula C₂₀H₃₄O₂[8]
Molecular Weight 306.48 g/mol [7]
IUPAC Name (1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-14-ol[8]
Known Solubility DMSO: 12 mg/mL (39.15 mM)[7]

Expertise & Experience: The limited aqueous solubility is a critical parameter. All in vitro assays must utilize a vehicle control (e.g., 0.1% DMSO) to ensure that observed effects are not artifacts of the solvent. Stock solutions should be prepared in a suitable organic solvent like DMSO at high concentrations to minimize the final solvent percentage in the assay medium.[4][7]

Tiered Screening Workflow: From Broad Activity to Specific Mechanisms

Our screening strategy is designed as a logical funnel. We begin with a high-level assessment of the most probable activities based on the kaurane chemical class and then systematically drill down into the underlying biological mechanisms.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation & Secondary Screening cluster_2 Tier 3: Advanced Characterization A Cytotoxicity Screen (MTT Assay) C Apoptosis Pathway Analysis (Annexin V, Western Blot) A->C If IC50 < 20 µM B Anti-inflammatory Screen (NO Inhibition Assay) F In-vivo Model Validation B->F If IC50 < 20 µM C->F D Antimicrobial Screen (MIC Determination) D->F If MIC is potent E Wound Healing Screen (Scratch Assay) E->F If significant closure start Kauran-16,17-diol (Characterized Compound) start->A Primary Targets start->B Primary Targets start->D Secondary Targets start->E Secondary Targets

Figure 1: Tiered Biological Activity Screening Workflow.

PART 1: PRIMARY SCREENING

The initial screening phase focuses on the two most prominently reported activities for kaurane diterpenoids: anticancer and anti-inflammatory effects.[3][9] These assays are robust, high-throughput, and provide clear quantitative endpoints (IC₅₀ values) for decision-making.

Anticancer Activity: Cytotoxicity Assessment

Authoritative Grounding: Numerous studies report the cytotoxic and pro-apoptotic effects of kaurane diterpenoids against a range of cancer cell lines.[6][10] Specifically, Kauran-16,17-diol has demonstrated an IC₅₀ of 12.5 µg/mL against the MCF-7 human breast cancer cell line.[3] Therefore, a broad cytotoxicity screen is the logical starting point.

Protocol 1: Cell Viability via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) and a non-malignant control cell line (e.g., MCF-10A or BEAS-2B ) in their respective recommended media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of Kauran-16,17-diol in culture medium (e.g., from 100 µM to 0.78 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the compound-containing medium. Include "cells only" and "vehicle control" wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Table 2: Template for Reporting Cytotoxicity Data

Cell LineTypeKauran-16,17-diol IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast CarcinomaExperimental ValueCalculated Value
HepG2Hepatocellular CarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
MCF-10ANon-malignant BreastExperimental Value-
¹SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells
Anti-inflammatory Activity: Nitric Oxide Inhibition

Authoritative Grounding: Kauran-16,17-diol is a known inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a reported IC₅₀ of 17 µM.[7][9][12] This makes anti-inflammatory screening a primary objective.

Protocol 2: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Kauran-16,17-diol (e.g., 50, 25, 12.5, 6.25 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate nitrite concentrations.

  • Cytotoxicity Check: Concurrently run a cell viability assay (e.g., MTT) under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.

Trustworthiness: The parallel cytotoxicity assay is a critical self-validating step. True anti-inflammatory activity should inhibit NO production at non-toxic concentrations of the compound.

PART 2: MECHANISTIC ELUCIDATION & SECONDARY SCREENING

Positive results from the primary screen (e.g., an IC₅₀ < 20 µM) trigger a deeper investigation into the mechanism of action and an exploration of other plausible biological activities.

Elucidating the Anticancer Mechanism

Authoritative Grounding: Literature strongly suggests that Kauran-16,17-diol induces apoptosis in cancer cells by down-regulating the anti-apoptotic protein Bcl-2.[4][9] This is reportedly achieved by disrupting the Ap-2α/Rb transcription activating complex, which in turn leads to an up-regulation of the pro-apoptotic E2F1.[4]

G Kauran Kauran-16,17-diol Complex Ap-2α/Rb Complex Kauran->Complex Disrupts E2F1 E2F1 Protein (Pro-apoptotic) Kauran->E2F1 Induces Up-regulation Bcl2 Bcl-2 Gene Transcription Complex->Bcl2 Activates Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Bcl2->Bcl2_Protein Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibits E2F1->Apoptosis Promotes

Figure 2: Proposed Apoptotic Signaling Pathway of Kauran-16,17-diol.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol validates the proposed mechanism by measuring changes in key protein levels.

  • Treatment and Lysis: Treat the most sensitive cancer cell line (from Protocol 1) with Kauran-16,17-diol at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-E2F1, and anti-β-actin (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL (chemiluminescence) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the β-actin loading control.

Secondary Screening: Antimicrobial and Wound Healing Potential

Authoritative Grounding: The broader class of kaurane diterpenoids has shown promising antimicrobial and wound healing properties, justifying an exploratory screen for these activities.[5][13][14][15]

Protocol 4: Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Microorganism Preparation: Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of test organisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Kauran-16,17-diol in the appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Template for Reporting Antimicrobial Data

MicroorganismTypeMIC (µg/mL)
S. aureusGram-positiveExperimental Value
E. coliGram-negativeExperimental Value
C. albicansFungalExperimental Value
Conclusion and Forward Path

This structured guide provides a robust, evidence-based framework for the comprehensive biological screening of Kauran-16,17-diol. The tiered approach ensures that resources are directed toward the most promising therapeutic avenues. A positive result in any of these assays—particularly a potent and selective anticancer effect, significant anti-inflammatory action, or broad-spectrum antimicrobial activity—would provide a strong rationale for advancing the compound to more complex in vitro models and subsequent in vivo efficacy studies. The ultimate goal is to build a self-validating data package that clearly defines the therapeutic potential of this natural product.

References

  • Gaudêncio, S. P., & Pereira, F. (2015). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Marine drugs, 13(8), 5094–5120. [Link]

  • He, X., et al. (2020). Recent advances in screening active components from natural products based on bioaffinity techniques. RSC advances, 10(33), 19611–19623. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13816757, Kauran-16,17-diol. PubChem. Retrieved from [Link]

  • European Pharmaceutical Review (2020). Chromatography and bioassays used to detect bioactive compounds in plants. European Pharmaceutical Review. Retrieved from [Link]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. Retrieved from [Link]

  • Mitchell, D. C., & Mitchell, J. (2022). Reactivity-based screening for natural product discovery. Methods in Enzymology. Retrieved from [Link]

  • The Peptide Resource Page (PRP) (n.d.). ent-16β,17-Dihydroxykauran-19-oic acid. Peptide-Resource. Retrieved from [Link]

  • de Oliveira, P. F. L., et al. (2018). Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. Molecules, 23(8), 2033. [Link]

  • Morales, A., et al. (2005). Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7. Planta medica, 71(2), 184–186. [Link]

  • Langat, M. K., et al. (2018). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 23(12), 3201. [Link]

  • Liu, Y., et al. (2017). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Molecules, 22(11), 1934. [Link]

  • Galindo-Castro, I., et al. (2005). Cytotoxic and proapoptotic activity of ent-16β-17α- dihydrox. REDI. Retrieved from [Link]

  • Wang, C. C., et al. (2011). Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats. ResearchGate. Retrieved from [Link]

  • Yang, X., et al. (2022). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 27(21), 7434. [Link]

  • Kim, M., et al. (2018). Epidermal regeneration by ent-16α, 17-dihydroxy-kauran-19-oic acid isolated from Siegesbeckia pubescens. Journal of tissue engineering and regenerative medicine, 12(2), e1044–e1054. [Link]

  • He, H. P., et al. (2005). Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc. Molecules, 10(10), 1307–1313. [Link]

  • Valente, C., et al. (2002). ent-Kaur-16-en-19-oic acid, a KB cells cytotoxic diterpenoid from Elaeoselinum foetidum. Phytotherapy Research, 16(1), 76-78. [Link]

  • de la Puerta, R., et al. (2010). Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorganic & medicinal chemistry, 18(4), 1565–1575. [Link]

Sources

Foundational

Advanced In Silico Bioactivity Profiling of Kauran-16,17-diol

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Pharmacology / Structural Biology Target Molecule: ent-Kauran-16 ,17-diol (CAS: 16836-31-0)[1][2] Executive Summary Kauran-16,17-diol (specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Pharmacology / Structural Biology Target Molecule: ent-Kauran-16


,17-diol (CAS: 16836-31-0)[1][2]

Executive Summary

Kauran-16,17-diol (specifically the ent-16


,17-dihydroxy-kaurane stereoisomer) is a tetracyclic diterpene exhibiting significant pharmacological potential, particularly in oncology (apoptosis induction via Bcl-2 downregulation) and inflammation (NO inhibition).[2] While traditional wet-lab assays have established its phenotypic effects, the molecular mechanisms driving these outcomes often remain opaque.[2]

This guide provides a rigorous in silico framework to predict and validate the bioactivities of Kauran-16,17-diol. Unlike generic docking tutorials, this protocol emphasizes the specific stereochemical challenges of ent-kauranes and employs a multi-stage workflow: DFT-based Ligand Preparation , Inverse Docking for Target Fishing , High-Precision Molecular Docking , and Molecular Dynamics (MD) Validation .[2]

Phase 1: Chemical Space & Ligand Preparation[2]

The bioactivity of kauranes is strictly governed by their stereochemistry. The ent-kaurane skeleton is the mirror image of the kaurene skeleton found in gibberellins. Standard libraries often contain the wrong enantiomer; therefore, de novo construction and Quantum Mechanical (QM) optimization are mandatory.[2]

Structural Construction
  • Stereochemistry: Ensure the core is ent-kaurane.[2] The hydroxyl groups at C-16 and C-17 are critical pharmacophores.

    • C-16 Configuration: Typically

      
      -OH in bioactive variants (e.g., DHK).[2]
      
    • C-17 Configuration: Primary hydroxyl group attached to C-16.[2]

  • Software: Avogadro or ChemDraw 3D.[2]

Density Functional Theory (DFT) Optimization

To ensure the ligand is in its bioactive low-energy conformation before docking, we perform geometry optimization.[2]

  • Tool: ORCA or Gaussian (if available); GAMESS (open source alternative).[2]

  • Method: B3LYP functional with 6-31G(d,p) basis set.[2]

  • Protocol:

    • Input: Initial 3D structure (.xyz).

    • Calculation: Optimization + Frequency calculation (to ensure no imaginary frequencies).

    • Output: The global minimum energy conformer. This reveals the precise orientation of the 16,17-diol moiety, which determines hydrogen bond accessibility.[2]

Why this matters: Kaurane rings are rigid, but the C-15/C-16 region has flexibility.[2] DFT fixes the bond angles of the diol "warhead" more accurately than molecular mechanics (MMFF94).

Phase 2: Target Identification (Inverse Docking)[2]

Before testing specific hypotheses, we employ "Target Fishing" to map the molecule against the entire druggable proteome. This validates known activities (e.g., Bcl-2, COX-2) and uncovers novel off-targets.[2]

Pharmacophore Mapping[2]
  • Tool: PharmMapper (Server) or SwissTargetPrediction.[2]

  • Input: Optimized .mol2 file of Kauran-16,17-diol.

  • Settings:

    • Target Set: Human Protein Targets (PDB).[2]

    • Conformers: Generate up to 300 conformers to account for flexible binding.

  • Analysis: Filter results by Fit Score (>4.0) and Z-Score .

Validated Target List

Based on literature and predictive modeling, the following targets are prioritized for this guide:

Target ProteinPDB IDPathwayPredicted Mechanism
Bcl-2 2W3LApoptosisDisruption of BH3 domain binding; downregulation of Ap-2

/Rb complex.[2]
COX-2 5KIRInflammationCompetitive inhibition at the active site (Arg120/Tyr355).[2]
NF-

B (p50)
1VKXImmune ResponseInhibition of DNA binding interface.[2]

-Glucosidase
3A4AMetabolismH-bonding with catalytic residues (Asp/Glu).[2]

Phase 3: Molecular Docking Protocol[2]

We will focus on Bcl-2 as the primary case study, given the compound's known ability to downregulate Bcl-2 expression and induce apoptosis.[2]

Receptor Preparation
  • Source: Fetch PDB 2W3L (Bcl-2 complexed with a ligand).[2]

  • Cleaning:

    • Remove water molecules (unless bridging is suspected, but for kauranes, direct binding is standard).[2]

    • Remove native ligand.[2]

    • Add polar hydrogens (essential for H-bond scoring).[2]

    • Compute Gasteiger charges.[2]

    • Tool: MGLTools / AutoDock Tools.[2]

Grid Box Generation

Define the search space around the BH3-binding groove (the hydrophobic cleft where pro-apoptotic proteins bind).

  • Center: x=35.2, y=-12.5, z=18.1 (approximate coordinates for 2W3L active site).[2]

  • Size: 24 x 24 x 24 Å (Active Site Docking) or encompass the whole protein for Blind Docking.

Docking Execution (AutoDock Vina)
  • Exhaustiveness: Set to 32 (high precision).

  • Num Modes: 10.

  • Command:

Interaction Analysis

The 16,17-diol moiety is a hydrogen bond donor/acceptor powerhouse.[2]

  • Key Residues to Watch: Look for H-bonds with Arg146 , Asp111 , or Tyr108 in the Bcl-2 pocket.[2]

  • Hydrophobic Interactions: The tetracyclic kaurane skeleton should slot into the hydrophobic groove (Phe/Leu residues).[2]

Phase 4: Molecular Dynamics (MD) Validation[2]

Docking is static; biology is dynamic.[2] MD simulations determine if the Kauran-16,17-diol stays bound or drifts away.[2]

System Setup (GROMACS)
  • Topology Generation:

    • Protein: pdb2gmx (CHARMM36 or AMBER99SB-ILDN force field).[2]

    • Ligand: CGenFF (CHARMM) or ACPYPE (GAFF).[2]

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT: 100 ps, 300 K (V-rescale thermostat).

    • NPT: 100 ps, 1 bar (Parrinello-Rahman barostat).[2]

  • Production Run: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD < 2.0 Å relative to the protein backbone, the complex is stable.[2]

  • RMSF (Root Mean Square Fluctuation): Check if ligand binding reduces the flexibility of the Bcl-2 flexible loop regions.

  • MMPBSA: Calculate binding free energy (

    
    ). A value < -20 kcal/mol suggests high affinity.[2]
    

Phase 5: ADMET & Druggability[2]

A potent inhibitor is useless if it cannot reach the target.

SwissADME Profiling
  • Lipophilicity (LogP): Kauranes are highly lipophilic.[2] Expect Consensus LogP ~3.5–4.5.[2]

  • Water Solubility: Likely "Moderately Soluble".[2] The 16,17-diol improves solubility compared to kaurene, but formulation may be required.[2]

  • Blood-Brain Barrier (BBB): High probability of crossing (beneficial for neuro-oncology, risky for peripheral toxicity).[2]

  • CYP Inhibition: Check for CYP3A4 inhibition (common for diterpenes).[2]

Visualization: The Computational Workflow

KauranWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Target Fishing cluster_2 Phase 3: Docking cluster_3 Phase 4: Validation LIG Ligand Construction (ent-Kauran-16,17-diol) DFT DFT Optimization (B3LYP/6-31G*) LIG->DFT Geometry Opt MAP Pharmacophore Mapping (PharmMapper) DFT->MAP .mol2 Input VINA AutoDock Vina (Grid: 24x24x24 Å) DFT->VINA Ligand Input SEL Target Selection (Bcl-2, COX-2) MAP->SEL Fit Score > 4 SEL->VINA PDB Structure POSE Interaction Analysis (H-Bonds/Hydrophobic) VINA->POSE Binding Energy MD MD Simulation (GROMACS 100ns) POSE->MD Best Pose ADMET ADMET Profiling (SwissADME) POSE->ADMET Drug-Likeness

Figure 1: Comprehensive in silico workflow for predicting and validating Kauran-16,17-diol bioactivity.

References

  • Morales, A., et al. (2011).

    
    -17
    
    
    
    -dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2
    
    
    /Rb transcription activating complex."[2][3] Apoptosis.[1][2][3][4] Link
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[2] Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports.[2] Link[2]

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers."[2] SoftwareX. Link

  • Wang, X., et al. (2011). "Pharmacological Review of Kaurane Diterpenes."[2][5] Phytochemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Isolation and Purification Protocol for Kauran-16,17-diol from Fritillaria thunbergii

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Content Focus: Extraction causality, orthogonal alkaloid depletion, and chromophore-free chromatographic resolution. The Phytoc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Content Focus: Extraction causality, orthogonal alkaloid depletion, and chromophore-free chromatographic resolution.

The Phytochemical Challenge: Diterpenes in an Alkaloid Matrix

Fritillaria thunbergii Miq. (Zhe Bei Mu) is a foundational botanical in traditional medicine, historically utilized for its antitussive and expectorant properties[1]. While the pharmacological profile of this plant is predominantly attributed to its abundant isosteroidal alkaloids (such as peimine and peiminine), recent network pharmacology studies have identified a potent class of non-polar constituents—specifically the diterpenoid ent-Kauran-16β,17-diol —as core active compounds driving its efficacy against fibrotic and inflammatory lung conditions[2].

Isolating a neutral diterpene from an alkaloid-rich bulb presents a distinct phytochemical challenge. If standard silica gel chromatography is applied directly to the crude ethanolic extract, the basic alkaloids will streak through the column, co-eluting with and severely contaminating the diterpene fractions. To achieve >98% purity of Kauran-16,17-diol, the extraction protocol must employ orthogonal separation strategies —specifically leveraging pKa differentials to strip alkaloids prior to normal-phase chromatography, followed by specialized detection methods to isolate the chromophore-deficient kaurene skeleton.

Extraction & Isolation Workflow

The following workflow illustrates the self-validating system designed to isolate Kauran-16,17-diol, utilizing acid-base partitioning to ensure the integrity of the downstream chromatographic steps.

ExtractionWorkflow A Dried Bulbs of F. thunbergii (Pulverization) B 80% EtOH Reflux Extraction (Solubilizes Diterpenes & Alkaloids) A->B C Crude Ethanolic Extract (Concentrated in vacuo) B->C D Liquid-Liquid Partitioning (H2O : Hexane -> CHCl3) C->D E Alkaloid Depletion (2% HCl Wash of CHCl3 Layer) D->E F Silica Gel Column Chromatography (Hexane:EtOAc Gradient) E->F G Preparative HPLC (C18) (ELSD / RI Detection) F->G H Pure ent-Kauran-16β,17-diol (>98% Purity) G->H

Fig 1. Workflow for the extraction and alkaloid-depletion of Kauran-16,17-diol from F. thunbergii.

Detailed Protocol: From Biomass to Pure Isolate

Primary Solubilization
  • Causality: The kaurene skeleton is highly lipophilic, but the presence of two hydroxyl groups at C-16 and C-17 gives Kauran-16,17-diol moderate polarity. 80% Ethanol (EtOH) is selected as the primary solvent because it efficiently penetrates the dried cellular matrix, solubilizing both the moderately polar diterpenes and the polar alkaloids, while leaving behind structural polysaccharides.

  • Procedure:

    • Pulverize 1.0 kg of dried F. thunbergii bulbs into a coarse powder (40-mesh).

    • Suspend the biomass in 5.0 L of 80% EtOH and extract under reflux at 80°C for 2 hours. Repeat this process three times.

    • Pool the extracts, filter through Whatman No. 1 paper, and concentrate in vacuo at 45°C to yield a viscous crude extract.

Orthogonal Alkaloid Depletion (The Critical Step)
  • Causality: To prevent alkaloid contamination during silica gel chromatography, we exploit the basic nature of the isosteroidal alkaloids. By washing the organic partition with a dilute acid, the alkaloids protonate into water-soluble salts and migrate to the aqueous phase. The neutral Kauran-16,17-diol remains unaffected in the organic phase.

  • Procedure:

    • Suspend the crude ethanolic extract in 500 mL of distilled H₂O.

    • Defat the suspension by partitioning with Hexane (3 × 500 mL). Discard the hexane layer (contains waxes and highly non-polar lipids).

    • Partition the remaining aqueous layer with Chloroform (CHCl₃) (3 × 500 mL). The CHCl₃ layer now contains the diterpenes and free-base alkaloids.

    • Acid Wash: Transfer the pooled CHCl₃ fraction to a separatory funnel and wash with 2% aqueous HCl (2 × 250 mL). Note: Do not use strong acids or prolonged exposure, as the kaurene skeleton can undergo epoxide rearrangement under harsh acidic conditions.

    • Wash the depleted CHCl₃ layer with brine (250 mL) to neutralize, dry over anhydrous Na₂SO₄, and evaporate to dryness.

Chromatographic Resolution (Chromophore-Free Detection)
  • Causality: Kauran-16,17-diol lacks a conjugated

    
    -system, meaning it has virtually no UV absorbance at standard analytical wavelengths (e.g., 254 nm). Therefore, fraction monitoring must rely on chemical derivatization (TLC) and Evaporative Light Scattering Detection (ELSD) during HPLC.
    
  • Procedure:

    • Normal-Phase CC: Load the dried CHCl₃ fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of Hexane:Ethyl Acetate (from 90:10 to 40:60). Kauran-16,17-diol typically elutes between 60:40 and 50:50 due to the hydrogen-bonding capacity of its diol moiety.

    • TLC Validation: Spot fractions on silica TLC plates. Develop in Hexane:EtOAc (1:1). Spray with 5% vanillin-sulfuric acid reagent and heat at 105°C for 3 minutes. Diterpenes will visualize as distinct purple/blue spots.

    • Preparative HPLC: Pool the diterpene-rich fractions and inject onto a Preparative C18 Reverse-Phase column (e.g., 250 × 21.2 mm, 5 μm). Elute isocratically with Methanol:Water (75:25 v/v) at a flow rate of 15 mL/min.

    • Monitor the eluent using an ELSD or Refractive Index (RI) detector. Collect the peak corresponding to Kauran-16,17-diol and lyophilize to yield the pure white amorphous powder.

Quantitative Data Summary

The table below summarizes the expected physicochemical yields and the validated pharmacological benchmarks for the isolated compound[3][4].

ParameterSpecification / Value
Compound Name Kauran-16,17-diol (ent-Kauran-16β,17-diol)
Molecular Formula / Weight C₂₀H₃₄O₂ / 306.48 g/mol
Typical Extraction Yield ~0.015% - 0.030% (w/w from dried bulbs)
Target Purity (HPLC-ELSD) ≥ 98.5%
Anti-inflammatory IC₅₀ 17 μM (Inhibition of NO in LPS-stimulated RAW 264.7)
Optimal Detection Modality ELSD, CAD, or MS (Compound lacks UV chromophores)

Pharmacological Signaling & Mechanism of Action

Beyond its traditional use, purified Kauran-16,17-diol has demonstrated potent, targeted biological activity in modern in vitro models. As an anti-inflammatory agent, it effectively inhibits nitric oxide (NO) production in LPS-stimulated macrophages[3][4]. In oncology models, it acts as a precise apoptosis inducer. By targeting and disrupting the Ap-2α/Rb transcription activating complex in MCF-7 breast cancer cells, it forces the down-regulation of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating E2F1, leading to programmed cell death[2].

SignalingPathway cluster_0 Macrophage (RAW 264.7) cluster_1 Breast Cancer (MCF-7) K ent-Kauran-16β,17-diol NO Nitric Oxide (NO) K->NO Inhibits AP2 Ap-2α/Rb Complex K->AP2 Disrupts LPS LPS Stimulation LPS->NO Bcl2 Bcl-2 (Down-regulated) AP2->Bcl2 E2F1 E2F1 (Up-regulated) AP2->E2F1 Apoptosis Cellular Apoptosis Bcl2->Apoptosis E2F1->Apoptosis

Fig 2. Dual pharmacological mechanisms of Kauran-16,17-diol in inflammation and cancer apoptosis.

References
  • Zheng, Y., et al. (2022). Systematic Analysis Strategy Based on Network Pharmacology to Investigate the Potential Mechanism of Fritillaria thunbergii Miq. against Idiopathic Pulmonary Fibrosis. Evidence-Based Complementary and Alternative Medicine. URL:[Link]

  • Morales, A., et al. (2011). The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells. Apoptosis. URL:[Link]

  • Nhiem, N. X., et al. (2015). New ent-kauranes from the fruits of Annona glabra and their inhibitory nitric oxide production in LPS-stimulated RAW264.7 macrophages. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Chen, T., et al. (2019). Fritillariae Thunbergii Bulbus: Traditional Uses, Phytochemistry, Pharmacodynamics, Pharmacokinetics and Toxicity. International Journal of Molecular Sciences. URL:[Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Pharmacokinetic Study of Kauran-16,17-diol in Human Plasma

Abstract This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kauran-16,17-diol, a promising natural diterpene with anti-tumor properties...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kauran-16,17-diol, a promising natural diterpene with anti-tumor properties, in human plasma.[1] The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data analysis, and is developed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3]

Introduction

Kauran-16,17-diol, also known as ent-Kauran-16β,17-diol, is a natural compound that has garnered significant interest for its potential as an anti-cancer agent.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. Pharmacokinetic (PK) studies are fundamental to this process, and a reliable bioanalytical method is the cornerstone of any successful PK investigation.

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4] This application note provides a detailed protocol for the determination of Kauran-16,17-diol in human plasma using LC-MS/MS. The method employs a simple and efficient sample preparation technique and has been validated for its specificity, linearity, accuracy, precision, recovery, and stability to ensure data integrity.

Materials and Reagents

  • Analytes and Internal Standard (IS):

    • Kauran-16,17-diol (purity ≥98%) (BOC Sciences, CAS 16836-31-0)[]

    • Suitable internal standard (e.g., a stable isotope-labeled Kauran-16,17-diol or a structurally similar compound not present endogenously). Note: The selection of an appropriate IS is critical for compensating for variability in sample processing and instrument response.

  • Chemicals and Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ethyl acetate (HPLC grade)

  • Biological Matrix:

    • Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC or UPLC column (e.g., C18, 2.1 x 100 mm, 3.5 µm)[6]

    • Guard column (recommended)

    • Autosampler vials with inserts

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh Kauran-16,17-diol and the internal standard and dissolve in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C. The stability of these solutions should be assessed as part of the method validation.[7]

  • Working Solutions: Prepare serial dilutions of the Kauran-16,17-diol stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the internal standard at an optimized concentration.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for reducing matrix complexity in plasma samples.[8][9]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control sample.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Alternative Method: Liquid-Liquid Extraction (LLE) For potentially cleaner extracts and to minimize matrix effects, LLE can be employed.[9][10] A typical protocol would involve extracting the plasma sample (after addition of IS) with a water-immiscible organic solvent like ethyl acetate.[11][12] The organic layer is then evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Method

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 3.5 µm[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions To be determined by infusion of Kauran-16,17-diol and IS

Note on MRM Transition Optimization: The precursor ion will likely be the [M+H]+ or [M+NH4]+ adduct. Product ions should be determined by collision-induced dissociation (CID) experiments.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its reliability for pharmacokinetic studies.[2][3][13]

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14] This is assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Kauran-16,17-diol and the IS.

Linearity and Range

The calibration curve should be prepared by spiking blank plasma with known concentrations of Kauran-16,17-diol. A linear regression of the peak area ratio (analyte/IS) versus concentration should be performed.

ParameterAcceptance Criteria
Number of Standards Minimum of 6 non-zero standards
Correlation Coefficient (r²) ≥ 0.99
Accuracy of Back-Calculated Concentrations Within ±15% of nominal values (±20% for LLOQ)
Accuracy and Precision

Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

ParameterAcceptance Criteria
Intra-day and Inter-day Accuracy Mean concentration within ±15% of nominal value (±20% for LLOQ)
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery and Matrix Effect
  • Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte by co-eluting components from the matrix.[15][16] It is evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution.

A consistent and reproducible recovery and a minimal matrix effect are desired.

Stability

The chemical stability of Kauran-16,17-diol in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.[2][17][18]

Stability TestConditions
Freeze-Thaw Stability Minimum of 3 freeze-thaw cycles
Bench-Top Stability Room temperature for a duration reflecting sample processing time
Long-Term Stability At the intended storage temperature (e.g., -80°C) for a duration exceeding the study period
Autosampler Stability In the processed sample within the autosampler

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[18]

Data Presentation and Visualization

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Calculate Concentration Calibration->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Kauran-16,17-diol.

Method Validation Logic

G cluster_stability Stability Assessment Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability FT Freeze-Thaw Stability->FT BT Bench-Top Stability->BT LT Long-Term Stability->LT AS Autosampler Stability->AS

Caption: Key components of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Kauran-16,17-diol in human plasma. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a comprehensive validation plan, will enable researchers to generate high-quality data for pharmacokinetic studies. This, in turn, will support the further development of Kauran-16,17-diol as a potential therapeutic agent.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Sharma, G. USFDA guidelines for bioanalytical method validation. SlideShare.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Lei, M., et al. (2014). Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats. Biomedical Chromatography, 28(5), 673-9.
  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
  • Ovid. Importance of matrix effects in LC–MS/MS bioanalysis.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Taylor & Francis Online. (2013, September 25). Full article: Importance of Matrix Effects in LC–MS/MS Bioanalysis.
  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation.
  • Thermo Fisher Scientific. (2025, August 21). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
  • Global Bioanalysis Consortium Harmonization Team. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 574-588.
  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability.
  • Semantic Scholar. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats.
  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Wei, Y., et al. (2022). A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. Phytochemical Analysis, 33(4), 514-526.
  • Huo, L., et al. (2013). Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Journal of Chromatography B, 937, 18-24.
  • UU Research Portal. Application.
  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies.
  • Adav, S. S., & Sze, S. K. (2014). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2014, 897359.
  • Springer. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
  • MedChemExpress. Kauran-16,17-diol (ent-Kauran-16β,17-diol).
  • BOC Sciences. CAS 16836-31-0 (Kauran-16,17-diol).

Sources

Method

Application Note: Pharmacological Profiling of Kauran-16,17-diol as a Nitric Oxide Inhibitor

Executive Summary In the landscape of drug development for inflammatory and oncological diseases, naturally derived diterpenes have emerged as highly valuable scaffolds. Kauran-16,17-diol (also known as ent-Kauran-16β,17...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development for inflammatory and oncological diseases, naturally derived diterpenes have emerged as highly valuable scaffolds. Kauran-16,17-diol (also known as ent-Kauran-16β,17-diol) is a bioactive natural diterpene isolated from the fruits of Annona glabra and other botanical sources[1][2]. It has demonstrated potent dual-action capabilities: inducing apoptosis in tumor cell lines and significantly inhibiting the overproduction of nitric oxide (NO) in activated macrophages[1].

This application note provides a comprehensive, self-validating methodological framework for evaluating the anti-inflammatory efficacy of Kauran-16,17-diol in vitro. By detailing the causality behind each experimental parameter, this guide equips researchers to robustly quantify NO inhibition while ruling out false positives caused by compound cytotoxicity.

Mechanistic Rationale & Target Biology

During acute and chronic inflammation, macrophages are activated by pathogen-associated molecular patterns (PAMPs) such as Lipopolysaccharide (LPS). LPS binds to the Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the nuclear translocation of NF-κB. This transcription factor upregulates inducible nitric oxide synthase (iNOS), an enzyme that catalyzes the conversion of L-arginine to NO. While basal NO is crucial for cellular signaling, unchecked NO overproduction drives tissue damage and chronic inflammation.

Kauran-16,17-diol acts as a potent upstream modulator, suppressing the LPS-induced activation pathways and subsequently downregulating iNOS expression, thereby halting NO production at the source[1].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (Macrophage Membrane) LPS->TLR4 Binds NFkB NF-κB Translocation TLR4->NFkB Activates Cascade iNOS iNOS Transcription & Expression NFkB->iNOS Upregulates NO Nitric Oxide (NO) Overproduction iNOS->NO Catalyzes L-Arginine Kauran Kauran-16,17-diol Kauran->NFkB Inhibits Activation Kauran->iNOS Suppresses Expression

Figure 1: Mechanism of LPS-induced NO production and targeted inhibition by Kauran-16,17-diol.

Quantitative Data Summary

The efficacy of Kauran-16,17-diol has been rigorously quantified in established cellular models. The table below summarizes the critical pharmacological metrics required for benchmarking new experimental runs.

Compound / SynonymTarget PathwayCell Line ModelIC₅₀ ValuePrimary Application
Kauran-16,17-diol (ent-Kauran-16β,17-diol)NO Production (iNOS suppression)RAW 264.7 (Murine Macrophages)17 μM Anti-inflammatory screening[1][2]
Kauran-16,17-diol (ent-Kauran-16β,17-diol)Bcl-2 Down-regulation (Ap-2α/Rb disruption)MCF-7 (Human Breast Cancer)Dose-dependentApoptosis induction / Oncology[1][2]

Validated Experimental Workflow & Protocol

To accurately measure the inhibitory effect of Kauran-16,17-diol on NO production, we utilize the Griess Diazotization Assay coupled with an MTT Viability Assay .

Causality of the Dual-Assay System: Nitric oxide is a highly reactive free radical with a half-life of mere seconds. Therefore, we cannot measure NO directly; instead, we quantify nitrite (NO₂⁻) , its stable oxidative degradation product in the culture medium. Crucially, a reduction in NO₂⁻ could be artificially caused if the compound simply kills the macrophages. By running a parallel MTT viability assay on the exact same cells, we create a self-validating system : true anti-inflammatory efficacy is confirmed only if NO drops while cell viability remains >90%.

Phase 1: Cell Culture & Seeding
  • Cell Line Selection: Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Rationale: RAW 264.7 is the gold-standard model due to its robust, highly reproducible iNOS upregulation upon LPS exposure.

  • Seeding: Harvest cells at 80% confluency and seed into a 96-well plate at a density of

    
     cells/well in 100 μL of medium.
    
  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and stabilization.

Phase 2: Compound Pre-treatment & Stimulation
  • Vehicle Control: Dissolve Kauran-16,17-diol in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Pre-treatment: Treat the cells with varying concentrations of Kauran-16,17-diol (e.g., 5, 10, 17, 30, and 50 μM) for 1 hour. Rationale: Pre-treatment allows the diterpene to achieve intracellular equilibrium before the rapid initiation of the TLR4 signaling cascade.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL in all wells (except the negative control). Incubate for 24 hours.

Phase 3: The Griess Assay (NO Quantification)
  • Supernatant Transfer: Carefully transfer 50 μL of the cell culture supernatant from each well into a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation & Reading: Incubate in the dark for 10 minutes at room temperature. The reaction will form a magenta-colored azo dye. Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a standard curve of sodium nitrite (NaNO₂).

Phase 4: MTT Viability Assay (Self-Validation)
  • MTT Addition: To the remaining cells and 50 μL of medium in the original plate, add 10 μL of MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the media carefully and dissolve the purple formazan crystals in 100 μL of DMSO.

  • Reading: Measure absorbance at 570 nm. Normalize viability against the vehicle-treated control group.

Protocol Step1 1. Cell Seeding RAW 264.7 Macrophages (5x10^4 cells/well) Step2 2. Pre-treatment Add Kauran-16,17-diol (1h prior) Step1->Step2 Step3 3. LPS Stimulation Add 1 μg/mL LPS for 24h Step2->Step3 Split Step3->Split Step4A 4A. Griess Assay Transfer Supernatant, Add Reagent, Read at 540 nm Split->Step4A Assay Supernatant Step4B 4B. MTT Viability Assay Add MTT to remaining cells, Read at 570 nm Split->Step4B Assay Adherent Cells

Figure 2: Self-validating experimental workflow combining Griess and MTT assays.

Data Interpretation

When analyzing the output of this protocol, the IC₅₀ of Kauran-16,17-diol for NO inhibition should align closely with the established literature value of ~17 μM[1][2].

  • Valid Result: A dose-dependent decrease in 540 nm absorbance (NO reduction) coupled with stable 570 nm absorbance (MTT viability >90%). This confirms the compound is acting as a true anti-inflammatory signaling inhibitor.

  • Confounded Result: A simultaneous drop in both NO levels and cell viability at higher concentrations (e.g., >50 μM). This indicates that the reduction in NO is a secondary artifact of compound toxicity, a common pitfall in phytochemical screening that this dual-assay protocol successfully circumvents.

References

  • [2] Title: Kauran-16,17-diol from MedChemExpress | Biocompare.com. Source: Biocompare. URL:[Link]

Sources

Application

Application Note: High-Throughput Screening Methodologies for ent-Kaurane Diterpenoids in Drug Discovery

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Assay Design, Automation Rationale, and Protocol Self-Validation Executive Summary & Pharmacological Landscape As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Assay Design, Automation Rationale, and Protocol Self-Validation

Executive Summary & Pharmacological Landscape

As a Senior Application Scientist, I have designed this application note to bridge the gap between phytochemical discovery and high-throughput screening (HTS) operationalization. ent-Kaurane diterpenoids—a diverse class of tetracyclic natural products including oridonin, leukamenin E, and 8,9-seco-derivatives—have emerged as potent modulators of oncology and metabolic targets.

Recent HTS campaigns have successfully identified kaurane diterpenoids as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR)[1], suppressors of the Wnt/β-catenin signaling pathway in colorectal cancer[2], and potent inhibitors of the rate-limiting serine biogenesis enzyme, PHGDH[3]. Because these compounds frequently feature reactive α,β-unsaturated ketone moieties that act as Michael acceptors, assay design must carefully account for covalent binding kinetics, autofluorescence, and compound solubility.

HTS Workflow Architecture

The transition from a natural product library to a validated lead compound requires a robust, automated pipeline. The workflow below illustrates the logical progression from library dispensing to secondary mechanistic validation.

HTS_Workflow Lib Kaurane Diterpenoid Library Assay Primary HTS Assay (384-well format) Lib->Assay Automated Dispensing Readout High-Throughput Readout Assay->Readout Incubation Hit Hit Identification (Z' > 0.5) Readout->Hit Data Analysis Valid Secondary Validation & Mechanism Hit->Valid Hit Picking

HTS workflow for kaurane diterpenoids, from library dispensing to secondary hit validation.

Protocol 1: Target-Based Enzymatic HTS (Diaphorase-Coupled PHGDH Assay)

Scientific Rationale & Causality: Phosphoglycerate dehydrogenase (PHGDH) produces NADH during serine biosynthesis. Direct UV measurement of NADH at 340 nm is highly susceptible to autofluorescence artifacts from complex diterpenoid libraries. By coupling NADH generation to the diaphorase-mediated reduction of resazurin to resorufin, we shift the emission to a red-shifted wavelength (Ex 540 nm / Em 590 nm), drastically reducing false positives[3].

Self-Validating System: A trustworthy HTS protocol must police itself. This assay includes hydrazine sulfate to scavenge 3-phosphohydroxypyruvate (3-PHP), preventing product feedback inhibition and ensuring linear kinetics[3]. Furthermore, any identified hit must be counter-screened in a secondary assay containing only diaphorase and NADH to eliminate false positives that inhibit the reporter enzyme rather than PHGDH[3].

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 1 mM DTT). Prepare Enzyme Mix (200 nM sPHGDH, 0.5 U/mL diaphorase) and Substrate Mix (200 µM NAD+, 100 µM 3-PGA, 10 µM resazurin, 2 mM hydrazine sulfate).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of kaurane diterpenoid library compounds (10 mM in DMSO) into a 384-well black microplate.

  • Enzyme Addition & Pre-incubation: Dispense 25 µL of Enzyme Mix into each well. Centrifuge at 1000 rpm for 1 min. Incubate at room temperature for 30 minutes.

    • Causality Note: Pre-incubation allows slow-binding or covalent ent-kauranes to interact fully with the target enzyme before substrate competition begins[3].

  • Reaction Initiation: Add 25 µL of Substrate Mix to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Monitor fluorescence (Ex 540 nm / Em 590 nm) continuously for 30 minutes. Calculate the slope of the linear phase to determine the inhibition rate.

Protocol 2: Phenotypic Cytotoxicity HTS (Automated CCK-8 Assay)

Scientific Rationale & Causality: While MTT assays are historically standard for assessing the cytotoxicity of compounds like 11α,12α-epoxyleukamenin E[2], the required media aspiration and DMSO solubilization steps introduce severe liquid handling bottlenecks in 384-well formats. We utilize the CCK-8 assay (WST-8), which is reduced by cellular dehydrogenases to a highly water-soluble orange formazan dye[4]. This eliminates aspiration steps, drastically reducing the coefficient of variation (CV) in automated workflows.

Self-Validating System: Edge wells (rows A and P, columns 1 and 24) are filled with 50 µL of sterile PBS to prevent evaporative edge effects, which skew viability readouts. To validate the therapeutic window, hits are simultaneously screened against a normal human epithelial cell line (e.g., HBE) to calculate the Selectivity Index (SI)[5]. Plate acceptance strictly requires a Z'-factor > 0.5.

Step-by-Step Methodology
  • Cell Seeding: Trypsinize target cells (e.g., U251 Glioma or TNBC cells) and resuspend in complete media. Dispense 2,000 cells/well in 40 µL into a 384-well clear-bottom plate using a bulk reagent dispenser.

    • Causality Note: Seeding density must be optimized so that cells remain in the logarithmic growth phase at the end of the 72-hour assay, preventing contact inhibition artifacts[4].

  • Incubation: Incubate plates overnight at 37°C, 5% CO2 to allow cell adhesion.

  • Compound Treatment: Acoustically dispense library compounds to achieve a final concentration gradient (e.g., 100 µM to 1 nM). Include 0.1% DMSO as the vehicle baseline control. Incubate for 48-72 hours.

  • CCK-8 Addition: Dispense 5 µL of CCK-8 reagent directly into each well.

  • Final Readout: Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

Quantitative Profiling of Kaurane Diterpenoids

The following table synthesizes the quantitative HTS data for leading ent-kaurane diterpenoids across various targets and methodologies, demonstrating their broad-spectrum efficacy.

CompoundBiological Target / ModelAssay MethodologyIC50 / ActivityRef.
Oridonin PHGDH (Enzyme)Diaphorase-Coupled Fluorescence0.48 µM[3]
Oridonin DNMT3A R882 (AML Cells)Apoptosis/Necroptosis Flow Cytometry2.1 µM[6]
Oridonin U251 Glioma CellsCCK-8 Cell Viability30.02 µM[4]
8,9-seco-ent-Kaurane (6) Triple-Negative Breast CancerPhenotypic Viability & Autophagy~80 nM[7]
11α,12α-epoxyleukamenin E Colorectal Cancer (HCT116)MTT Cytotoxicity Assay< 5.0 µM[2]
Compound 23 HepG2 Liver CancerROS/Ferroptosis & Apoptosis Assay< 2.5 µM[5]

Mechanistic Insights and Pathway Modulation

The therapeutic efficacy of ent-kaurane diterpenoids is driven by their ability to act as multi-target modulators. For example, oridonin inhibits DNMT3A R882 mutant leukemic cells by activating RIPK1-mediated apoptosis and necroptosis[6], while 8,9-seco-ent-kaurane derivatives induce autophagy in TNBC cells via Akt inhibition[7].

Mechanism Ori ent-Kaurane Diterpenoids (e.g., Oridonin) PHGDH PHGDH Inhibition Ori->PHGDH Covalent Binding DNMT3A DNMT3A R882 / RIPK1 Ori->DNMT3A Pathway Activation Wnt Wnt/β-catenin Pathway Ori->Wnt β-catenin Blockade Metab Serine Biosynthesis ↓ PHGDH->Metab Apop Apoptosis & Necroptosis ↑ DNMT3A->Apop Prolif Cell Proliferation ↓ Wnt->Prolif Cancer Tumor Growth Suppression Metab->Cancer Apop->Cancer Prolif->Cancer

Multi-target mechanistic pathways of ent-kaurane diterpenoids in cancer suppression.

References

1.[1] Oridonin: a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) isolated from traditional Chinese medicine. PubMed (nih.gov). 2.[3] Identification of oridonin as a natural product PHGDH inhibitor. ResearchGate. 3.[4] Oridonin interrupts cellular bioenergetics to suppress glioma cell growth by down‐regulating PCK2. DOI.org. 4.[6] Oridonin inhibits DNMT3A R882 mutation-driven clonal hematopoiesis and leukemia by inducing apoptosis and necroptosis. PubMed (nih.gov). 5.[2] novel ent-kaurane diterpenoid executes antitumor function in colorectal cancer cells by inhibiting Wnt/β-catenin signaling. Oxford Academic. 6.[7] Discovery of 8,9-seco-ent-Kaurane Diterpenoids as Potential Leads for the Treatment of Triple-Negative Breast Cancer. ACS Publications. 7.[5] ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. PubMed (nih.gov).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in Kauran-16,17-diol isolation

Technical Support Center: Diterpenoid Isolation & Synthesis Topic: Overcoming Low Yield in Kauran-16,17-diol Isolation Ticket Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diterpenoid Isolation & Synthesis Topic: Overcoming Low Yield in Kauran-16,17-diol Isolation Ticket Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Yield Paradox

Welcome to the Diterpenoid Support Hub. If you are accessing this guide, you are likely facing the "Kaurane Paradox": ent-kauran-16,17-diol (and its isomers) often appears as a distinct spot on TLC but vanishes or diminishes significantly during scale-up isolation.[1]

Low yield in this specific context is rarely due to a single error. It is usually a compound effect of matrix interference (chlorophyll/waxes), silica-induced degradation (acid sensitivity), and inefficient crystallization .[1]

This guide treats your isolation process as a workflow requiring debugging. We will address the three critical failure points: Extraction, Chromatography, and Chemical Stability.

Module 1: Extraction & Matrix Management

User Issue: "I have a large crude extract mass, but after the first column, I recover less than 1% of the target mass. Where is it going?"

Diagnosis: You are likely suffering from Matrix Masking .[1] In Asteraceae species (e.g., Sphagneticola trilobata) or Isodon species, diterpenes are lipophilic but are often trapped in "micelles" formed by high-molecular-weight waxes and chlorophylls.[1] Direct chromatography of crude extracts leads to irreversible adsorption.

Protocol: The "Defatting" Partition Strategy

Do not skip liquid-liquid partitioning.[1] It is the single most effective step to increase downstream yield.

  • Crude Extraction: Extract biomass with MeOH:H₂O (9:1) .[1] Pure methanol extracts too much chlorophyll; the 10% water holds back some lipophiles but significantly reduces wax extraction.

  • Partitioning: Suspend the crude residue in water.

    • Wash 1 (Discard): Partition with n-hexane. This removes fats and non-polar waxes. Note: Kauran-16,17-diol is polar enough to stay in the aqueous/interface layer or partition slowly.[1]

    • Extraction (Keep): Partition with CHCl₃ (Chloroform) or DCM .[1] The diol concentrates here.[2]

    • Wash 2 (Discard): The remaining aqueous layer contains glycosides and tannins.

Visualization: Partitioning Workflow

PartitioningWorkflow Biomass Dried Biomass (Sphagneticola/Isodon) Solvent Solvent Extraction (MeOH:H2O 9:1) Biomass->Solvent Crude Crude Extract (Syrupy Residue) Solvent->Crude WaterSusp Suspend in H2O Crude->WaterSusp Hexane Hexane Wash (Remove Waxes/Fats) WaterSusp->Hexane Step 1 DCM DCM/CHCl3 Extraction (TARGET FRACTION) WaterSusp->DCM Step 2 AqLayer Aqueous Layer (Discard Tannins) WaterSusp->AqLayer Residual

Caption: Optimized Liquid-Liquid Partitioning workflow to enrich diterpenoids and remove yield-killing matrix interferences.

Module 2: Chromatography & Silica Stability

User Issue: "My compound streaks on the column (tailing) and I see new, less polar spots forming during elution."

Diagnosis: Acid-Catalyzed Rearrangement. Silica gel is slightly acidic (pH 4–5).[1] ent-Kauranes with exocyclic functional groups or diols are prone to Wagner-Meerwein rearrangements or dehydration on active silica surfaces, especially if the separation takes longer than 4 hours.[1]

The Fix: Neutralization & Alternative Stationary Phases

Option A: Neutralized Silica (Mandatory for High Yield) If you must use silica, you must buffer it.[1]

  • Preparation: Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .

  • Effect: TEA neutralizes acidic sites.[1]

  • Yield Impact: Prevents the conversion of the diol into rearranged hydrocarbons (which appear as fast-moving non-polar spots).

Option B: Sephadex LH-20 (The Gentle Approach) Before silica, pass the DCM fraction through a Sephadex LH-20 column eluting with MeOH:CHCl₃ (1:1) .[1] This removes chlorophyll (which binds to LH-20) and separates the diol from polymeric impurities without chemical stress.[1]

Quantitative Data: Solvent Systems

MethodSolvent System (v/v)PurposeYield Risk
TLC (Check) Hexane:EtOAc (6:4)Rf ~0.3–0.4Low
Flash CC Hexane:EtOAc (Gradient 8:2 → 4:[1]6)Main PurificationHigh (Acid degradation)
Recrystallization Acetone:Petroleum EtherFinal PolishMedium (Oiling out)

Module 3: Semi-Synthesis (The Yield Rescue)

User Issue: "Natural abundance is <0.001%. I cannot isolate enough for animal studies."

Diagnosis: You have hit the Biomass Ceiling . Isolating gram-scale quantities from wild plants is often unsustainable.[1] Solution: Switch to Semi-Synthesis . ent-Kaurenoic acid is abundant (up to 2-3% dry weight) in Copaifera oleoresins or Sphagneticola roots.[1] It can be chemically converted to ent-kauran-16,17-diol in high yield.[1]

Protocol: Upjohn Dihydroxylation

This reaction converts the exocyclic double bond (C16=C17) into the 16,17-diol.[1]

  • Starting Material: ent-Kaurenoic acid (or ent-kaurene).[1]

  • Reagents: Osmium Tetroxide (OsO₄) [Catalyst], N-Methylmorpholine N-oxide (NMO) [Co-oxidant].[1]

  • Solvent: Acetone:Water (8:1).

  • Procedure:

    • Dissolve starting material in solvent.[2][3][4]

    • Add NMO (1.5 equiv).[1]

    • Add OsO₄ (0.02 equiv).[1]

    • Stir at Room Temp for 12h.

    • Quench with Sodium Sulfite (Na₂SO₃).[1]

  • Yield Expectation: >85% conversion.

Visualization: Semi-Synthesis Pathway

SynthesisPathway Kaurenoic ent-Kaurenoic Acid (Abundant Precursor) Reaction OsO4 / NMO (Upjohn Dihydroxylation) Kaurenoic->Reaction Intermediate Osmate Ester (Transient) Reaction->Intermediate Oxidation Product ent-Kauran-16,17-diol (Target) Intermediate->Product Hydrolysis (Na2SO3)

Caption: Semi-synthetic route using catalytic OsO4 to bypass low natural abundance.[1]

FAQ: Rapid Fire Troubleshooting

Q: My crystals are yellow/brown. How do I clean them? A: The color is likely oxidized phenolics. Wash the crystals with cold diethyl ether . The diol is relatively insoluble in cold ether, while the impurities will dissolve.

Q: Can I use C18 Reverse Phase? A: Yes, and it is recommended for the final step if silica fails. Use a gradient of MeOH:H₂O (60:40 → 100:0) . The diol typically elutes around 80% MeOH.

Q: How do I confirm I have the diol and not an isomer? A: Check the 1H-NMR . The 16,17-diol has characteristic signals for the C-17 hydroxymethyl protons. Look for an AB system or singlet (depending on solvent) around δ 3.6–3.8 ppm .[1] If you see olefinic protons (δ 4.8+), you failed to oxidize the double bond or it dehydrated.

References

  • Isolation & Structure Elucidation

    • Ma, B. J., et al. (2013).[1][5] "ent-Kaurane diterpenoids from the plant Wedelia trilobata." Natural Products and Bioprospecting, 3, 107–111.[1][5] [1][5]

    • Context: Details the isolation of kaurane diterpenoids from ethanol extracts using petroleum ether/acetone systems.
  • Solubility & Chemical Properties

    • PubChem.[6] "Kauran-16,17-diol (Compound)." National Library of Medicine. [1]

    • Context: Provides physiochemical properties, partition coefficients (XLogP3), and identifiers (CAS 16836-31-0).[1]

  • Semi-Synthesis & Reactivity

    • Batista, R., et al. (2007).[1] "Synthesis and antitumor activity of new oxidized ent-kaurane derivatives." Bioorganic & Medicinal Chemistry, 15(1), 381-391.[1]

    • Context: Describes the oxidation of ent-kaurenoic acid derivatives using OsO4/NMO and PDC conditions to generate diols and rel
  • Biological Activity & Handling

    • Molecules (2020).[1] "Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene." Molecules, 25(18), 4283.[1][7]

    • Context: Validates the biological relevance and stability of kaurene deriv

Sources

Optimization

Technical Support Center: Kauran-16,17-diol Stability &amp; Handling

Topic: Stability and Solubility Optimization of Kauran-16,17-diol (CAS: 16836-31-0) Document ID: TSC-KAU-2024-03 Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists[1] Executive Summary & Critical Al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Solubility Optimization of Kauran-16,17-diol (CAS: 16836-31-0) Document ID: TSC-KAU-2024-03 Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists[1]

Executive Summary & Critical Alerts

Kauran-16,17-diol (specifically ent-kauran-16


,17-diol) is a tetracyclic diterpenoid characterized by a vicinal diol moiety at the C16 and C17 positions.[1] While structurally robust in solid form, its stability in solution is compromised by two primary factors: acid-catalyzed Wagner-Meerwein rearrangements  and oxidative sensitivity  of the primary hydroxyl group.[1]

CRITICAL ALERT: CHLOROFORM INSTABILITY

Do NOT store Kauran-16,17-diol in unbuffered Chloroform (CHCl₃). Chloroform naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene over time.[1] Even micromolar concentrations of acid can protonate the tertiary C16-hydroxyl group, triggering an irreversible skeletal rearrangement to beyerane or atisane derivatives, or dehydration to isokaurene.[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on the thermodynamic stability of Kauran-16,17-diol over a 24-hour period at 25°C.

Solvent SystemSolubility RatingStability RatingRisk FactorRecommended Use
DMSO (Anhydrous) Excellent (>30 mM)High Hygroscopicity (Water uptake)Primary Stock Solution
Ethanol (Abs.) Good (~15 mM)High Evaporation / OxidationSecondary Working Solution
Methanol Good (~10 mM)Moderate Nucleophilic attack (rare)LC-MS Mobile Phase
Chloroform Excellent Critical Failure Acid-catalyzed rearrangementAVOID (or stabilize w/ K₂CO₃)
Water / PBS Insoluble N/A PrecipitationAssay Buffer (only <1% DMSO)
Acetone Good Moderate Acetal formation (if acid present)Flash Chromatography
Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, one must understand the molecular "why" behind the degradation.[1]

A. Acid-Catalyzed Rearrangement (The "Pinacol" Problem)

The ent-kaurane skeleton possesses a rigid bridgehead structure.[1] The C16 position is a tertiary alcohol, while C17 is a primary alcohol.[1]

  • Protonation: In the presence of H⁺ (from acidic solvents or buffers), the oxygen at C16 is protonated.[1]

  • Carbocation Formation: Water leaves, generating a tertiary carbocation at C16.[1]

  • Skeletal Shift: To relieve ring strain, the C12-C13 bond or adjacent methyl groups migrate (Wagner-Meerwein rearrangement).[1] This destroys the pharmacophore.

B. Oxidation

The C17 primary alcohol is susceptible to oxidation to an aldehyde (ent-kauran-17-al) or carboxylic acid upon prolonged exposure to air or peroxides found in aged ethers/THF.[1]

Visualizing the Degradation Pathway

The diagram below illustrates the decision logic for solvent selection and the chemical pathway of acid degradation.

KauranStability Start Kauran-16,17-diol (Solid) SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Preferred CHCl3 Chloroform (Unstabilized) SolventChoice->CHCl3 High Risk EtOH Ethanol (Absolute) SolventChoice->EtOH Acceptable Stable Stable Stock (-80°C) DMSO->Stable Store Dark AcidTrace Trace HCl Generation CHCl3->AcidTrace Time/Light EtOH->Stable Seal Tight Protonation C16-OH Protonation AcidTrace->Protonation Carbocation Tertiary Carbocation (C16) Protonation->Carbocation -H2O Rearrange Wagner-Meerwein Rearrangement Carbocation->Rearrange Product Beyerane/Isokaurene (Inactive) Rearrange->Product

Figure 1: Solvent selection decision tree and the mechanism of acid-catalyzed degradation leading to inactive byproducts.[1]

Troubleshooting Guide (Q&A)

Q1: My compound turned yellow after 2 weeks in DMSO at -20°C. Is it still usable?

  • Diagnosis: Likely oxidation or moisture contamination.[1] DMSO is hygroscopic; absorbed water can lower the freezing point (causing partial thawing) and facilitate slow oxidation of the C17 primary alcohol.

  • Solution: Check purity via LC-MS. If the primary peak is >95%, it may be salvageable.[1]

  • Prevention: Use single-use aliquots. Store under Argon/Nitrogen.[1] Use "Dry" DMSO (molecular sieves).[1]

Q2: I see a new peak at [M-18] in my Mass Spec data. What is it?

  • Diagnosis: [M-18] corresponds to the loss of water (Dehydration).[1] This indicates the formation of ent-kaur-16-ene (or isokaurene).[1]

  • Cause: Your solvent was likely acidic (e.g., old Chloroform) or the ionization source in the MS was too harsh (source fragmentation).[1]

  • Action: Run NMR to distinguish between sample degradation and artifactual source fragmentation.

Q3: Can I dissolve this in water for cell culture?

  • Answer: No. Kauran-16,17-diol is highly lipophilic.[1]

  • Protocol: Dissolve in 100% DMSO to create a 10-20 mM stock. Dilute this stock into the culture medium so the final DMSO concentration is <0.5%. The compound may precipitate if the concentration exceeds ~50 µM in aqueous media.

Standard Operating Procedure (SOP)

Objective: Preparation of a stable 10 mM Stock Solution.

Materials:

  • Kauran-16,17-diol (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Amber glass vials (Silanized preferred)

  • Argon gas (optional)[1]

Protocol:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh the desired amount (Molecular Weight: ~306.48 g/mol ).[1]

    • Example: 3.06 mg for 1 mL of 10 mM solution.

  • Dissolution: Add Anhydrous DMSO. Vortex gently for 30 seconds.[1]

    • Note: Do not use sonication unless necessary, as heat promotes degradation.[1]

  • Aliquoting: Immediately divide into small aliquots (e.g., 50 µL) in amber vials.

  • Storage:

    • Short-term (<1 month): -20°C.[1][2]

    • Long-term (>1 month): -80°C.[1][2]

    • Avoid: Repeated freeze-thaw cycles.

References
  • PubChem. (n.d.).[1] Kauran-16,17-diol (CID 13816757).[1] National Library of Medicine. Retrieved March 3, 2026, from [Link][1]

  • Morales, A., et al. (2011).[1][2][3] "The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2...".[1][2][3] Apoptosis, 16(12), 1245-1252.[1][2] (Demonstrates biological application and stability in culture media).

  • Hanson, J. R. (1972).[1] "The Chemistry of the Tetracyclic Diterpenoids." Pergamon Press.[1] (Foundational text on kaurane skeletal rearrangements).

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for Kaurane Diterpenoid Analysis

Welcome to the technical support center for the analysis of kaurane diterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of kaurane diterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of an LC-MS method for kaurane diterpenoid analysis.

Q1: Which ionization mode, ESI or APCI, is generally better for kaurane diterpenoids?

A1: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the specific kaurane diterpenoid's polarity.

  • ESI is typically the first choice, especially for the more polar, substituted kaurane diterpenoids.[1] It is a soft ionization technique that works well for compounds that are already polar or ionizable in solution.[2] Many successful analyses of kaurane diterpenoids have been performed using ESI, often in positive ion mode, which tends to produce stronger signal responses for these compounds.[3][4]

  • APCI is an excellent alternative for less polar or nonpolar kaurane diterpenoids that are thermally stable.[5][6] APCI utilizes gas-phase ion-molecule reactions, making it suitable for analytes that are not sufficiently polar for ESI.[5][7] If you are working with a mixture of kaurane diterpenoids with varying polarities, testing both ionization sources is recommended.

Q2: What is a good starting point for my mobile phase composition?

A2: A reversed-phase approach is most common for kaurane diterpenoid analysis. A typical starting point is a gradient elution using:

  • Solvent A: Water with an acidic modifier.

  • Solvent B: Acetonitrile or Methanol with the same acidic modifier.

The most frequently used modifier is 0.1% formic acid .[4][8] This helps to protonate the analytes, improving ionization efficiency in positive mode ESI and often leading to better peak shapes. Ammonium formate or ammonium acetate can also be used, as these volatile buffers are compatible with MS and can enhance spray stability.[9][10]

Q3: Which type of HPLC/UHPLC column should I choose?

A3: A C18 column is the most widely used and a reliable choice for the separation of kaurane diterpenoids.[11] Look for columns with a small particle size (e.g., 1.7 µm) for higher resolution and better separation efficiency, especially in complex mixtures.[3][4] While many C18 columns are considered universal, different brands can exhibit different selectivities, so it may be beneficial to screen a few options. For highly polar kaurane diterpenoids that are poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[12][13][14]

Q4: Should I operate in positive or negative ion mode?

A4: For kaurane diterpenoids, positive ion mode is generally preferred .[3] Studies have shown that positive ion mode often provides a stronger signal response and more informative fragmentation patterns for this class of compounds.[3] However, some specific structures might ionize better in negative mode, so it's always best to perform an initial infusion of your standards in both modes to confirm the optimal polarity.[2]

Q5: What are the characteristic fragmentation patterns I should look for in MS/MS analysis?

A5: The fragmentation of kaurane diterpenoids is highly dependent on their specific structure. However, some common neutral losses and characteristic ions can be observed:

  • Successive losses of water (18 Da), carbon monoxide (28 Da), and acetyl groups (42 Da or 60 Da) are common, especially in 7,20-non-epoxy-kaurane diterpenoids.[3][15][16]

  • 7,20-epoxy-ent-kaurane diterpenoids often show characteristic losses related to their substituent groups.[3][16]

  • The presence of specific functional groups will lead to diagnostic product ions. For example, compounds with a ketone at C-15 may show losses of CO or CO2.[17]

Understanding these patterns is crucial for the tentative identification of unknown kaurane diterpenoids in a complex matrix.[15][16]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing or fronting. What are the likely causes and how can I fix this?

A: Poor peak shape is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:

1. Check for Column Overload:

  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

2. Evaluate Mobile Phase pH:

  • Cause: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., using 0.1% formic acid) is often beneficial.[18]

3. Investigate Secondary Interactions:

  • Cause: Residual silanol groups on silica-based C18 columns can interact with basic analytes, causing tailing.

  • Solution:

    • Use a modern, end-capped C18 column designed to minimize silanol activity.

    • Slightly increase the ionic strength of your mobile phase by adding a low concentration of a volatile salt like ammonium formate (e.g., 10 mM).[19]

4. Rule out Extra-Column Volume:

  • Cause: Excessive tubing length or diameter between the column and the detector can lead to peak broadening and tailing.

  • Solution: Ensure you are using the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect your column to the mass spectrometer.

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: I'm not getting a strong enough signal for my kaurane diterpenoids. How can I improve my sensitivity?

A: Low sensitivity can be a multi-faceted problem. Here is a workflow to diagnose and address the root cause.

Caption: Troubleshooting workflow for low signal intensity.

1. Optimize Ion Source Parameters:

  • Cause: Sub-optimal source settings are a primary cause of poor sensitivity.

  • Solution: Infuse a standard solution of your analyte directly into the mass spectrometer and systematically tune the key parameters.[2] These include:

    • Capillary/Spray Voltage: Adjust for a stable spray and maximum ion current.

    • Gas Flows (Nebulizer and Drying Gas): Optimize for efficient desolvation without causing excessive fragmentation.

    • Source Temperature: Crucial for desolvation; too low can lead to solvent clusters, too high can cause thermal degradation.

    • Pro-Tip: Aim for a stable signal on a parameter's maximum plateau, not the absolute peak, for a more robust method.[2]

2. Address Ion Suppression:

  • Cause: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, reducing its signal.[10][20]

  • Solution:

    • Improve Chromatographic Separation: Modify your gradient to better separate your analyte from the matrix background.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering compounds.[10]

    • Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components relative to your analyte.

3. Check Mobile Phase Composition:

  • Cause: The choice of organic solvent and modifier can significantly impact ionization efficiency.

  • Solution:

    • Solvent: Acetonitrile often provides better sensitivity in ESI than methanol due to its lower surface tension and viscosity, leading to more efficient droplet formation.

    • Modifier: Ensure you are using a volatile modifier like formic acid or ammonium formate. Non-volatile buffers like phosphate will contaminate the MS source.[9]

Issue 3: Inconsistent Retention Times

Q: My retention times are shifting between injections. What could be causing this instability?

A: Retention time stability is critical for reliable identification and quantification.

1. Ensure Column Equilibration:

  • Cause: Insufficient re-equilibration time between gradient runs is a very common cause of retention time drift.

  • Solution: After each gradient run, ensure the column is re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes.

2. Check for Leaks and Pump Performance:

  • Cause: A small leak in the LC system or inconsistent pump performance can lead to fluctuations in mobile phase composition and flow rate.

  • Solution: Systematically check all fittings for leaks. Run a pump pressure test to ensure the pumps are delivering a stable flow.

3. Control Column Temperature:

  • Cause: Fluctuations in ambient temperature can affect retention times.

  • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 30-50 °C).[11]

4. Mobile Phase Preparation:

  • Cause: Inconsistent preparation of the mobile phase or degradation of the mobile phase over time can cause shifts.

  • Solution: Prepare fresh mobile phases daily. If using buffered solutions, be aware of their limited shelf life.

Issue 4: Difficulty in Achieving Separation of Isomers

Q: I am working with several kaurane diterpenoid isomers that are co-eluting. How can I improve their separation?

A: Separating structurally similar isomers is a significant chromatographic challenge.

1. Optimize the Gradient:

  • Cause: A steep gradient may not provide enough resolving power.

  • Solution: Decrease the slope of your gradient. A longer, shallower gradient will provide more time for the isomers to interact differently with the stationary phase.

2. Change the Organic Solvent:

  • Cause: Acetonitrile and methanol have different selectivities.

  • Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. The change in solvent can alter the elution order and improve resolution.

3. Evaluate Different Column Chemistries:

  • Cause: A standard C18 column may not have the right selectivity for your specific isomers.

  • Solution:

    • Try a different C18 column: Not all C18 columns are the same; they differ in bonding density, end-capping, and silica purity, all of which affect selectivity.

    • Consider a Phenyl-Hexyl column: The pi-pi interactions offered by a phenyl-based stationary phase can provide unique selectivity for aromatic or unsaturated compounds.

    • Embedded Polar Group (EPG) columns: These columns can offer different selectivity due to interactions with polar functional groups on the analytes.

4. Adjust Temperature:

  • Cause: Temperature can influence selectivity.

  • Solution: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) to see if it improves the separation of your critical pair.

Data and Protocols

Table 1: Recommended Starting LC-MS Parameters
ParameterRecommended SettingRationale
Column C18, < 2 µm particle size (e.g., ACQUITY UPLC BEH C18)Provides high resolution and good retention for moderately polar compounds.[3][4]
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive mode ESI and improves peak shape.[4][8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidGood eluting strength and compatibility with ESI.
Flow Rate 0.2 - 0.5 mL/minTypical for UHPLC applications, balancing speed and efficiency.[3][4]
Column Temp. 30 - 50 °CImproves peak shape and reduces viscosity.[11]
Ionization Source Electrospray Ionization (ESI)Generally provides the best response for a wide range of kaurane diterpenoids.[3]
Polarity Positive Ion ModeOften yields higher signal intensity for this compound class.[3][4]
Scan Mode Full Scan (for profiling) or MS/MS (for identification/quantification)Full scan provides an overview; MS/MS provides structural information and specificity.
Protocol 1: General Method Optimization Workflow

This protocol outlines a systematic approach to developing a robust LC-MS method for kaurane diterpenoid analysis.

G cluster_0 Step 1: Analyte & System Preparation cluster_1 Step 2: Ion Source Optimization cluster_2 Step 3: Initial Chromatographic Scouting cluster_3 Step 4: Method Refinement A Prepare standard solutions (1 µg/mL in 50:50 ACN:H2O) B Ensure LC-MS system is clean and has passed performance checks A->B C Infuse standard directly into MS B->C D Tune source parameters in both Positive and Negative ESI modes C->D E Select optimal polarity and record best source parameters D->E F Install C18 column E->F G Run a fast generic gradient (e.g., 5-95% B in 5 min) F->G H Evaluate peak shape, retention, and signal intensity G->H I Adjust gradient slope for better resolution of target peaks H->I J If needed, screen different columns or mobile phase solvents (e.g., MeOH) I->J K Finalize method and perform system suitability tests J->K L L K->L Method Ready for Validation

Caption: A four-step workflow for LC-MS method development.

References

  • Gao, H., et al. (2015). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules. Available at: [Link]

  • de Oliveira, A. C., et al. (2012). HPLC quantitation of kaurane diterpenes in Xylopia species. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2007). Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, H., et al. (2015). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. PMC. Available at: [Link]

  • Gao, H., et al. (2015). Characterization and identification of the ent-kaurane diterpenoids in Isodonis Excisoidis Herba using UHPLC-LTQ-Orbitrap-MS. Science.gov. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • Zhou, Y., et al. (2008). Negative electrospray ionization tandem mass spectrometric investigation of ent-kaurane diterpenoids from the genus Isodon. Journal of Mass Spectrometry. Available at: [Link]

  • Gao, H., et al. (2015). (PDF) Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. ResearchGate. Available at: [Link]

  • Kanno, Y., et al. (2014). LC-ESI-MS/MS spectra of ent-kaurenoic acid. ResearchGate. Available at: [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available at: [Link]

  • Hussain, J., et al. (2013). Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds. Chemistry Central Journal. Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Hydrophilic Interaction Liquid Chromatography (Hilic). ResearchGate. Available at: [Link]

  • LCGC International. (2020). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Zhang, H., et al. (2016). LC-MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. PubMed. Available at: [Link]

  • Zhang, H., et al. (2016). LC–MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. ResearchGate. Available at: [Link]

  • GÖK, E., & AKGÜLLÜ, Ç. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC): Latest Applications in the Pharmaceutical Researches. Bentham Science. Available at: [Link]

  • Chen, Y. C., et al. (2023). Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Hamilton Company. (n.d.). Hamilton PRP™-C18 High-Efficiency Separations at Any pH. Hamilton Company. Available at: [Link]

  • Jiraskova, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Available at: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. Available at: [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Tagawa, Y., et al. (2019). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Available at: [Link]

  • Taylor & Francis. (n.d.). Electrospray ionization – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Waters Corporation. (n.d.). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Waters Corporation. Available at: [Link]

  • Zhang, T., et al. (2022). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]

  • Zhang, T., et al. (2021). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • LoBrutto, R., & Jones, A. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatography Online. Available at: [Link]

  • Liu, Y., et al. (2013). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. Arabian Journal of Chemistry. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Tsiplakou, E., et al. (2018). (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. Available at: [Link]

  • Jiraskova, K., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Hu, G., et al. (2025). Bioactive oriented discovery of diterpenoids in Coffea arabica basing on 1D NMR and LC-MS/MS molecular network. Beverage Plant Research. Available at: [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

  • Bojko, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

Sources

Optimization

Section 1: Core Skeleton Construction (Bicyclo[3.2.1]octane C/D Ring System)

Welcome to the Technical Support Center for the total synthesis of ent-kaurane diterpenoids. These tetracyclic [6-6-6-5] natural products, characterized by their rigid bicyclo[3.2.1]octane C/D ring system, present formid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the total synthesis of ent-kaurane diterpenoids. These tetracyclic [6-6-6-5] natural products, characterized by their rigid bicyclo[3.2.1]octane C/D ring system, present formidable challenges in stereocontrol, ring strain management, and late-stage functionalization.

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we address the specific mechanistic bottlenecks you will encounter at the bench, providing field-proven troubleshooting strategies and self-validating protocols to ensure your synthetic campaigns succeed.

FAQ 1: I am struggling to close the strained bicyclo[3.2.1]octane ring using standard aldol or Dieckmann condensations. What are the modern alternatives? Traditional condensation strategies often fail due to the high ring strain of the bridged system. Modern alternatives leverage cascade reactions to build topological complexity rapidly:

  • Oxidative Dearomatization-Induced (ODI) [5+2] Cascade (Ding): Converts a mono-protected catechol with a pendent alkene into the bicyclo[3.2.1]octane core via a cedrene-like cation and a pinacol-type 1,2-acyl shift[1].

  • Reductive Radical Annulation (Li): A [3+2] radical annulation utilizing an unprecedented, counterintuitive effect of the TEMPO radical to control the radical trajectory, allowing facile construction of the bridged motif[2].

  • Bridgehead-Enone Diels-Alder (Ma): Utilizes an intermolecular Diels-Alder cycloaddition with a transiently generated bridgehead enone to assemble the skeleton convergently.

Troubleshooting Guide: ODI-[5+2] Cascade

  • Issue: The reaction yields overoxidized byproducts or[4+2] solvent adducts instead of the desired pinacol-shifted bicyclo[3.2.1]octane.

  • Root Cause: The cationic intermediate is being intercepted by a nucleophilic solvent before the [5+2] cycloaddition or the subsequent 1,2-acyl migration can occur.

  • Solution: Switch the solvent to Hexafluoroisopropanol (HFIP). Causality: HFIP possesses exceptionally high ionizing power to stabilize the cationic intermediate, but extremely low nucleophilicity. This prevents solvent trapping, extending the lifetime of the cation and driving the cascade forward[1].

G A Phenol Precursor (Mono-protected catechol) B Oxidative Dearomatization (PIFA, HFIP) A->B C Cationic Intermediate (Dearomatized) B->C D [5+2] Cycloaddition (Cedrene-like cation) C->D E Pinacol-type 1,2-Acyl Shift D->E F Bicyclo[3.2.1]octane Core (ent-Kaurane skeleton) E->F

Caption: Mechanistic flow of the ODI-[5+2] cascade for bicyclo[3.2.1]octane construction.

Section 2: Stereocontrol & Quaternary Centers

FAQ 2: SmI₂-mediated pinacol coupling for the C/D ring is giving poor diastereoselectivity at the quaternary centers. How can I improve this? The SmI₂-mediated carbonyl-alkene reductive coupling relies heavily on the coordination sphere of the samarium ketyl radical.

  • Root Cause: Lack of a directing group or improper solvent coordination leads to a highly flexible, unconstrained transition state.

  • Solution: Add H₂O or HMPA as a stoichiometric additive. Causality: H₂O acts as an outer-sphere reductant and proton donor, significantly increasing the reduction potential of SmI₂. More importantly, it tightens the transition state through hydrogen bonding, which enhances chelation control and dictates the stereochemical outcome at the C8/C13 quaternary centers.

Section 3: Late-Stage Functionalization (C-H Oxidation)

FAQ 3: I need to install a hydroxyl group at an unactivated C2 or C3 position on the ent-kaurane skeleton. Directed C-H activation is not possible. For deep-seated, unactivated sp³ C-H bonds, two primary strategies are highly effective:

  • Chemical Oxidation (White's Catalyst): Use Fe(PDP) or the more sterically demanding Mn(CF₃-PDP) catalyst. These catalysts differentiate C-H bonds based on subtle electronic and steric variations[3].

  • Electrochemical Oxidation (Baran): Utilizes a reticulated vitreous carbon (RVC) anode, a nickel cathode, and a quinuclidine redox mediator to selectively functionalize methylene and methine moieties[3][4].

Troubleshooting Guide: C-H Oxidation

  • Issue: Fe(PDP) catalyzed C-H oxidation yields an inseparable 1:1 mixture of C2 and C3 oxidized products.

  • Root Cause: The substrate lacks sufficient electronic or steric differentiation between the C2 and C3 equatorial/axial protons for the iron-oxo species to distinguish.

  • Solution: Transition to electrochemical oxidation. Causality: The quinuclidine radical cation generated at the anode is highly sensitive to the local steric environment and can often achieve >5:1 regioselectivity for the less hindered position[3]. Alternatively, use the Mn(CF₃-PDP) catalyst, which has a significantly larger steric profile than Fe(PDP)[4].

G Start Unactivated sp3 C-H Oxidation Q1 Is the target site sterically accessible? Start->Q1 Chem Chemical Oxidation Fe(PDP) or Mn(CF3-PDP) Q1->Chem Yes Electro Electrochemical Oxidation (RVC Anode, Ni Cathode) Q1->Electro No (Deep-seated) Q2 Is regioselectivity (C2 vs C3) poor? Chem->Q2 Opt2 Use Quinuclidine mediator Electro->Opt2 Opt1 Use Mn(CF3-PDP) for higher steric control Q2->Opt1 Yes

Caption: Decision tree for selecting late-stage C-H oxidation strategies in ent-kauranes.

Data Presentation: Bicyclo[3.2.1]octane Construction Methods

Synthetic StrategyKey Reagents / CatalystsTypical Yield RangeMechanistic AdvantageReference
ODI-[5+2] Cascade PIFA, HFIP55% - 75%Generates quaternary centers and oxygenated core in a single step.[1]
Reductive Radical Annulation TEMPO, Fe/silane40% - 65%Harnesses radical trajectory control; tolerates high oxidation states.[2]
Bridgehead-Enone Diels-Alder Transient enone, Heat60% - 80%Highly convergent; excellent for early-stage skeleton assembly.
SmI₂ Pinacol Coupling SmI₂, H₂O, THF50% - 85%Biomimetic C-C bond formation; tunable diastereoselectivity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Ding's ODI-[5+2] Cascade for ent-Kaurane Skeleton

This protocol describes the conversion of a mono-protected catechol to the bicyclo[3.2.1]octane core[1].

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the phenol precursor (1.0 equiv) in anhydrous HFIP (0.05 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Validation Check: Ensure the internal temperature probe reads <-75 °C. Premature addition at warmer temperatures leads to unselective oxidative polymerization.

  • Oxidation: Add a solution of PIFA (Phenyliodine bis(trifluoroacetate), 1.2 equiv) in HFIP dropwise over 15 minutes. Validation Check: The solution should immediately turn deep blue/green, confirming the formation of the dearomatized cationic intermediate. If the solution remains colorless, the PIFA reagent has degraded (hydrolyzed) and must be replaced.

  • Cascade Initiation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Validation Check: The color will gradually fade to pale yellow, indicating the consumption of the cation and the completion of the[5+2] cycloaddition and pinacol shift.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Baran's Electrochemical C-H Oxidation

This protocol is utilized for deep-seated C-H oxidation at unactivated positions[3][4].

  • Cell Setup: Equip an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode and a Nickel foam cathode.

  • Reagent Loading: Add the ent-kaurane substrate (1.0 equiv), quinuclidine (0.2 equiv, redox mediator), and LiBF₄ (2.0 equiv, supporting electrolyte) in a 1:1 mixture of HFIP and Pyridine (0.1 M).

  • Electrolysis: Apply a constant current of 5 mA. Validation Check: Monitor the cell potential. It should stabilize between 2.5 V and 3.0 V. A sudden spike in voltage (>4.5 V) indicates electrode passivation; if this occurs, reverse the polarity for 30 seconds to clean the electrodes.

  • Monitoring: Pass 4 to 6 F/mol of charge. Validation Check: Monitor via TLC (stain with p-anisaldehyde). The appearance of a distinct, more polar spot indicates successful hydroxylation. Stop the current once the starting material is consumed to prevent overoxidation to the ketone.

References

  • Dearomative Logic in Natural Product Total Synthesis Source: PMC - NIH URL
  • Late-Stage Diversification of Natural Products Source: PMC - NIH URL
  • Reductive Radical Annulation Strategy toward Bicyclo[3.2.
  • Total Syntheses of Diepoxy-ent-Kaurane Diterpenoids Enabled by a Bridgehead-Enone-Initiated Intramolecular Cycloaddition Source: ResearchGate URL
  • Selective Oxidations in the Synthesis of Complex Natural ent-Kauranes and ent-Beyeranes Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Resolving Co-Eluting Peaks in Plant Extract HPLC Analysis

Welcome to the Technical Support Center. Analyzing plant extracts presents a formidable chromatographic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing plant extracts presents a formidable chromatographic challenge. Botanical matrices contain hundreds of secondary metabolites—such as flavonoids, alkaloids, terpenes, and phenolic acids—often possessing nearly identical physicochemical properties. This structural similarity frequently leads to co-elution, where two or more compounds elute simultaneously, compromising both quantitative accuracy and qualitative identification.

As an application scientist, your goal is to manipulate the fundamental resolution equation (


) to achieve baseline separation. This guide provides authoritative, self-validating troubleshooting workflows and methodologies to maximize chromatographic resolution.

Diagnostic Workflow for Co-Elution

G Start Co-eluting Peaks Detected in Extract CheckPurity Verify Peak Purity (DAD Spectral Match / MS) Start->CheckPurity IsPure Is the peak spectrally pure? CheckPurity->IsPure Done No Action Needed (Single Compound) IsPure->Done Yes ModMobile Phase 1: Mobile Phase Modify pH & Organic Modifier IsPure->ModMobile No (Co-elution) CheckRes1 Resolution Rs ≥ 1.5? ModMobile->CheckRes1 ModStat Phase 2: Stationary Phase Switch to PFP or Phenyl-Hexyl CheckRes1->ModStat No Success Baseline Separation Achieved CheckRes1->Success Yes CheckRes2 Resolution Rs ≥ 1.5? ModStat->CheckRes2 TwoDLC Phase 3: 2D-LC Implement LC×LC (e.g., HILIC x RP) CheckRes2->TwoDLC No CheckRes2->Success Yes TwoDLC->Success

Diagnostic decision tree for resolving co-eluting peaks in complex plant extracts.

Frequently Asked Questions & Troubleshooting Guides

Q1: I have co-eluting peaks in my plant extract chromatogram. Should I optimize the mobile phase or change the stationary phase first? A: Always begin by optimizing the mobile phase to alter selectivity (


), as it is the most impactful parameter in the resolution equation. Improving selectivity involves changing the relative retention of the two co-eluting peaks[1].
  • The Causality: Plant extracts are rich in ionizable compounds. Adjusting the mobile phase pH by even 0.5 units can drastically alter the ionization state of acidic (e.g., phenolic acids) or basic (e.g., alkaloids) analytes. Because ionized species in reversed-phase (RP) chromatography elute earlier than their non-ionized counterparts, proper buffer choice is the most critical step in method development. By manipulating pH, you change the hydrophobicity of specific molecules, shifting their retention times relative to neutral co-eluting compounds.

  • Actionable Step: If you are currently using acetonitrile, try switching to methanol[2]. Methanol acts as both a hydrogen-bond donor and acceptor, whereas acetonitrile is only a dipole moment acceptor. This fundamental shift in solvent-solute interaction kinetics can instantly resolve co-eluting isomers.

Q2: My flavonoid and phenolic acid peaks are still co-eluting despite extensive gradient and pH optimization. What column chemistries provide better orthogonality than a standard C18? A: When mobile phase adjustments fail to resolve critical pairs, the stationary phase chemistry must be changed to introduce new interaction mechanisms. Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions.

  • The Causality: Flavonoids and phenolic acids possess aromatic rings and polar functional groups. Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column introduces

    
     interactions, dipole-dipole interactions, and enhanced hydrogen bonding capabilities. These secondary interactions provide alternative retention mechanisms, successfully separating compounds that appear identical to a standard C18 phase[3].
    

Q3: How can I definitively determine if a broad peak is a single compound or multiple co-eluting compounds? A: Relying solely on UV absorbance at a single wavelength is insufficient for complex botanical matrices.

  • The Causality: Co-eluting compounds may have overlapping UV spectra but rarely have identical mass-to-charge (

    
    ) ratios or perfectly identical UV absorption profiles across all wavelengths.
    
  • Actionable Step: Utilize a Diode Array Detector (DAD) to perform a peak purity analysis (calculating the spectral match across the leading edge, apex, and trailing edge of the peak). For ultimate validation, hyphenate your HPLC with tandem mass spectrometry (LC-MS/MS). Extracting specific ion chromatograms (EICs) will mathematically deconvolute co-eluting peaks based on their distinct molecular weights[4].

Q4: I am profiling a highly complex crude extract, and my chromatogram is a forest of overlapping peaks. Is 1D-LC sufficient? A: For comprehensive untargeted profiling of crude plant extracts, one-dimensional LC (1D-LC) often lacks the necessary peak capacity. You should transition to Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) .

  • The Causality: The peak capacity of 1D-LC rarely exceeds 200-300. Plant extracts can contain thousands of constituents. In LC×LC, the effluent from the first dimension is continuously modulated and injected into a second, orthogonal column (e.g., HILIC in the first dimension, RP in the second)[5]. This multiplies the peak capacities of both columns, routinely achieving total peak capacities exceeding 1,000 and resolving previously hidden trace bioactives[6].

Experimental Protocol: Self-Validating Method Development for Resolving Co-Eluting Peaks

This step-by-step methodology is designed as a self-validating loop. You must prove co-elution exists, apply a targeted chemical change, and mathematically verify the resolution.

Phase 1: Baseline Assessment & Peak Purity Verification

  • Inject Extract: Run the plant extract using a generic starting gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 30 minutes on a C18 column).

  • Assess Peak Purity: Utilize a DAD to evaluate the spectral homogeneity of the target peak. If the purity match factor falls below 990 (out of 1000) across the peak apex and inflection points, co-elution is confirmed.

Phase 2: Mobile Phase Selectivity (


) Tuning 
3. Solvent Substitution:  Replace Acetonitrile with Methanol. Methanol provides hydrogen-bonding interactions, fundamentally altering the selectivity (

) of the mobile phase[2]. 4. pH Modulation: For phenolic acids or alkaloids, adjust the aqueous buffer pH. Ensure the pH is at least 1.5 units away from the

of the target analytes to ensure complete ionization or suppression. Evaluate the new resolution (

).

Phase 3: Stationary Phase & Gradient Optimization 5. Orthogonal Column Chemistry: If


 remains < 1.5, switch from a C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit 

and dipole-dipole interactions[3]. 6. Gradient Flattening: Decrease the gradient slope specifically around the retention time of the co-eluting pair. A shallower gradient increases the interaction time between the analytes and the stationary phase, improving separation.

Phase 4: Advanced Resolution (If 1D-LC Fails) 7. Implement 2D-LC: For intractable crude extracts, configure a Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) system. Couple a Hydrophilic Interaction Liquid Chromatography (HILIC) column in the first dimension with a Reversed-Phase (RP) column in the second dimension to maximize peak capacity and orthogonality[5].

Quantitative Impact of HPLC Parameters on Resolution ( )

The following table summarizes the mechanistic effects of adjusting key chromatographic parameters and their expected quantitative impact on resolving co-eluting peaks.

Parameter AdjustedMechanistic Effect on AnalyteExpected Impact on Resolution (

)
Decrease Gradient Slope Increases analyte-stationary phase interaction time during critical elution windows.Moderate increase in

; increases total run time.
Change Organic Modifier (ACN to MeOH) Alters hydrogen-bonding capacity and dipole interactions between mobile phase and solutes.High impact on selectivity (

); can resolve closely related isomers.
Adjust Buffer pH Shifts the ionization state of acidic/basic secondary metabolites, altering hydrophobicity.Critical impact on retention (

) and

for ionizable compounds.
Switch to PFP/Phenyl Column Introduces

and dipole-dipole interactions absent in standard C18 alkyl chains.
High impact on

for aromatic compounds (e.g., flavonoids).
Implement LC×LC (2D-LC) Multiplies peak capacity by subjecting analytes to two orthogonal separation mechanisms.Exponential increase in resolving power for highly complex matrices.

References

  • Innovative Approaches to HPLC Method Development for Plant Extracts. Greenskybio. Available at: [Link]

  • Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications. PMC (NIH). Available at: [Link]

  • 2D-Liquid Chromatography: Principles & Uses. Phenomenex. Available at:[Link]

  • The benefits of multi-2D LC × LC compared to LC × LC for the analysis of European herbal remedies. PMC (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Hydrophobicity in Kaurane Diterpenoid Research

Welcome to the Application Science Support Center. As researchers transition natural products from discovery to preclinical models, kaurane diterpenoids (such as oridonin, kaurenoic acid, and their derivatives) frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition natural products from discovery to preclinical models, kaurane diterpenoids (such as oridonin, kaurenoic acid, and their derivatives) frequently present severe formulation bottlenecks. Despite their potent anti-cancer and anti-inflammatory properties, their rigid tetracyclic perhydro-phenanthrene core renders them highly lipophilic, resulting in poor aqueous solubility and dismal bioavailability.

This guide is engineered to provide scientists and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to resolve precipitation, toxicity, and delivery failures.

Section 1: In Vitro Assay Troubleshooting

Q: Why does my ent-kaurane compound immediately precipitate when added to my aqueous cell culture medium? A: This is a fundamental thermodynamic issue driven by the molecular architecture of kaurane diterpenoids. These compounds possess a rigid, highly hydrophobic carbon skeleton with very few hydrogen-bond donors or acceptors[1]. The average water solubility of unmodified ent-kauranes is exceptionally low, possessing log P values that heavily favor organic phases over aqueous environments[2]. When a concentrated DMSO stock is diluted into an aqueous buffer, the rapid change in solvent polarity forces the hydrophobic molecules to aggregate to minimize their exposed surface area to water. This rapidly exceeds their metastable solubility limit, causing irreversible precipitation[3].

Q: I need to keep my final DMSO concentration below 0.5% to avoid cytotoxicity, but my compound precipitates at this level. What is the most reliable alternative? A: To bypass the DMSO limitation, we recommend utilizing cyclodextrin inclusion complexes—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic kaurane core, and a hydrophilic outer surface that maintains high aqueous solubility. This creates a self-validating experimental system: the compound remains bioavailable to the cells without requiring toxic levels of organic co-solvents, ensuring that any observed phenotypic changes are strictly due to the drug's mechanism of action, not solvent-induced stress[3].

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Objective: Generate a stable, aqueous-compatible stock solution without relying on high DMSO concentrations.

  • Prepare Host Solution: Dissolve HP-β-CD in sterile PBS or your target assay buffer to create a 10–20% (w/v) solution.

  • Prepare Guest Stock: Dissolve the kaurane diterpenoid in a minimal volume of a volatile organic solvent (e.g., ethanol or methanol).

  • Complexation: Add the organic drug stock dropwise to the HP-β-CD solution while under vigorous magnetic stirring. Optimize the molar ratio empirically (typically 1:1 to 1:5 drug-to-cyclodextrin).

  • Equilibration: Stir continuously for 2 to 4 hours at room temperature to allow the thermodynamic encapsulation of the diterpenoid into the cyclodextrin cavity.

  • Solvent Removal: Remove the residual volatile organic solvent via rotary evaporation or vacuum centrifugation.

  • Sterilization: Filter the resulting clear aqueous solution through a 0.22 µm syringe filter before applying it to cell cultures.

HP_BCD_Workflow N1 Weigh Kaurane Diterpenoid N2 Dissolve in Minimal Ethanol N1->N2 N4 Dropwise Addition with Agitation N2->N4 N3 Prepare Aqueous HP-β-CD Solution N3->N4 N5 Solvent Evaporation (Rotovap) N4->N5 2-4 hours stirring N6 Aqueous Inclusion Complex N5->N6 Remove organic phase

Workflow for generating Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes.

Section 2: Formulation Strategies for In Vivo Studies

Q: We are moving to murine models, but the oral bioavailability of our oridonin analog is dismal due to its ~0.75 mg/mL native solubility. How can we formulate this for oral gavage? A: For in vivo applications, carrier-free colloidal delivery systems—specifically nanosuspensions—are the gold standard for poorly soluble diterpenoids[4]. By reducing the particle size to the nanometer range (<300 nm), you exponentially increase the specific surface area of the drug. According to the Noyes-Whitney equation, this dramatically enhances the dissolution velocity in the gastrointestinal tract, leading to rapid absorption and higher peak plasma concentrations[5]. High-Pressure Homogenization (HPH) is the recommended top-down methodology to achieve this.

Protocol 2: High-Pressure Homogenization (HPH) for Nanosuspensions

Objective: Fracture bulk drug crystals into stabilized nanoparticles to maximize GI dissolution.

  • Surfactant Dispersion: Disperse the bulk kaurane diterpenoid powder in an aqueous stabilizer solution (e.g., 0.5% Poloxamer 188 or Lecithin) to reduce surface tension and prevent nanoparticle agglomeration[4].

  • Pre-milling: Subject the coarse suspension to high-speed shearing (e.g., 10,000 rpm for 5 minutes using an Ultra-Turrax) to create a uniform macro-suspension.

  • Low-Pressure HPH: Process the suspension through a high-pressure homogenizer for 2–3 cycles at low pressure (100–200 bar) to prevent blockage of the homogenization gap.

  • High-Pressure HPH: Execute 10–20 cycles at high pressure (1000–1500 bar). The intense shear forces, cavitation, and particle collisions will fracture the drug crystals into nanoparticles[5].

  • Validation: Characterize the resulting nanosuspension via Dynamic Light Scattering (DLS). A successful run should yield a Z-average size of <300 nm and a Polydispersity Index (PDI) < 0.3.

Nanosuspension_Mechanism N1 Bulk Diterpenoid (Poorly Soluble) N2 High-Pressure Homogenization N1->N2 Surfactant addition N3 Nanocrystals (<300 nm) N2->N3 Top-down fracture N4 Increased Surface Area N3->N4 N5 Enhanced Dissolution Rate N4->N5 Noyes-Whitney Eq.

Mechanism of dissolution enhancement via High-Pressure Homogenization (HPH) nanosuspensions.

Section 3: Structural Modification (Medicinal Chemistry)

Q: Can we permanently engineer the ent-kaurane scaffold to improve aqueous solubility without losing its therapeutic efficacy? A: Yes, rational structural modification is a highly effective strategy to permanently resolve hydrophobicity at the molecular level. The goal is to alter the molecular dipole and hydration energy without disrupting the core pharmacophore (such as the α-methylene cyclopentanone D-ring, which is essential for the anti-cancer activity of molecules like oridonin)[4].

Two proven medicinal chemistry approaches include:

  • Salt Formation: Converting carboxylic acid-containing kauranes into alkali metal salts. For example, synthesizing the sodium salt of kaurenoic acid (KNa) has been shown to increase water solubility by nearly 300-fold while perfectly maintaining its anti-inflammatory cytokine inhibition profile[6].

  • Heterocyclic Fusion & PEGylation: Introducing nitrogen-enriched rings (e.g., thiazole-fused A-rings) or conjugating hydrophilic polyethylene glycol (PEG) chains can significantly enhance hydrophilicity, metabolic stability, and even target selectivity[4].

Quantitative Data Summary: Solubility Enhancement Strategies

The table below summarizes the empirical gains achieved through various physical and chemical solubility enhancement techniques applied to kaurane diterpenoids.

CompoundEnhancement StrategyNative SolubilityEnhanced SolubilityFold IncreaseKey Mechanism
Oridonin Nanosuspension (HPH)~99 µg/mL~170 µg/mL~1.7x Massive increase in specific surface area drives rapid dissolution and supersaturation[5].
Oridonin Cyclodextrin + Poloxamer0.524 mg/mL5.87 mg/mL~11.2x Hydrophobic encapsulation within HP-β-CD cavity[4].
Kaurenoic Acid Sodium Salt Formation (KNa)0.013 mg/mL3.87 mg/mL~297x Ionization of the carboxylic acid group drastically increases hydration energy[6].

References

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of ent-Kaurane Diterpenoids

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Stability, and Pharmacokinetics of ent-Kaurane Diterpenoids (e.g., Oridonin, Kaurenoic Acid) Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Stability, and Pharmacokinetics of ent-Kaurane Diterpenoids (e.g., Oridonin, Kaurenoic Acid)

Welcome to the Technical Support Center

You are likely here because your ent-kaurane diterpenoid (EKD) candidate is showing excellent in vitro potency but failing in vivo due to poor solubility or rapid clearance. This guide is not a textbook; it is a troubleshooting manual designed to diagnose and fix specific bioavailability bottlenecks in your experimental workflow.

Module 1: Troubleshooting Solubility & Dissolution

Symptom: Compound precipitates upon dilution in culture media or forms a suspension rather than a solution in animal vehicles.

Root Cause: EKDs possess a rigid tetracyclic skeleton, rendering them highly lipophilic (logP ~2–4) and practically insoluble in water. Standard DMSO stocks often "crash out" when hitting the aqueous phase.

Protocol 1.1: The "Stepwise" Dilution Method

Do not inject concentrated DMSO stock directly into a large volume of aqueous buffer.

  • Prepare Stock: Dissolve EKD in 100% DMSO at 500x the final desired concentration.

  • Intermediate Step: Dilute the stock 1:10 into PEG 400 or Ethanol . Vortex vigorously.

  • Final Dilution: Slowly add this intermediate solution dropwise into the vortexing aqueous medium (PBS or Media).

    • Target: Final DMSO < 0.5% (v/v) to avoid cytotoxicity [1].[1]

Protocol 1.2: Cyclodextrin Complexation

If precipitation persists, simple co-solvents are insufficient. You must shield the hydrophobic core.

  • Reagent: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) (40% w/v in water).

  • Method:

    • Add EKD powder to the 40% HP-β-CD solution.

    • Sonicate at 40°C for 45 minutes.

    • Filter through a 0.22 µm PVDF filter.

  • Validation: Check for "Tyndall effect" (laser scattering). A clear solution indicates successful inclusion complex formation [2].

Visualization: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your concentration requirements.

FormulationLogic start Start: Define Target Concentration low_conc < 10 µM (In Vitro) start->low_conc high_conc > 10 mg/kg (In Vivo) start->high_conc check_ppt Precipitation in Media? low_conc->check_ppt check_route Route of Admin? high_conc->check_route simple_dmso Use 0.1% DMSO check_ppt->simple_dmso No stepwise Use PEG400 Intermediate (Protocol 1.1) check_ppt->stepwise Yes oral Oral Gavage check_route->oral iv IV Injection check_route->iv suspension Micronized Suspension in 0.5% CMC-Na oral->suspension Standard complex HP-β-CD Complex (Protocol 1.2) oral->complex Enhanced iv->complex Moderate Load lipo Liposomal Formulation (Module 3) iv->lipo High Load/Long Circ

Caption: Decision logic for selecting the optimal vehicle based on concentration and administration route.

Module 2: Troubleshooting Metabolic Stability

Symptom: Compound disappears rapidly in liver microsome assays (t1/2 < 15 min), but CYP inhibition (using 1-aminobenzotriazole) doesn't fully rescue it.

Root Cause: Researchers often focus solely on Phase I (Oxidation). However, EKDs like Oridonin possess hydroxyl groups (C5-OH) that are prime targets for Phase II Glucuronidation by UGT enzymes (specifically UGT1A9) [3].

Diagnostic Workflow: Phase I vs. Phase II

To fix the instability, you must identify the "metabolic leak."

  • Control A (No Cofactors): Microsomes + EKD (No NADPH, No UDPGA).

    • Result: Stable? Chemical stability is confirmed.[2]

  • Test B (Phase I Only): Add NADPH only.

    • Result: Rapid loss? CYP-mediated oxidation is the driver.

  • Test C (Phase II Only): Add UDPGA + Alamethicin (pore former).

    • Result: Rapid loss? Glucuronidation is the driver.[3][4]

    • Action: If Test C is the culprit, CYP inhibitors will fail. You must use structural modification (blocking the -OH) or a lipid carrier to shield the site.

Visualization: Metabolic Troubleshooting Flowchart

MetabolicStability sample EKD Candidate + Microsomes test_phase1 Add NADPH Only sample->test_phase1 test_phase2 Add UDPGA Only sample->test_phase2 res_p1 Rapid Degradation? test_phase1->res_p1 res_p2 Rapid Degradation? test_phase2->res_p2 conc_cyp Issue: CYP Oxidation (CYP3A4/2C9) res_p1->conc_cyp Yes conc_ugt Issue: Glucuronidation (UGT1A9 at C5-OH) res_p2->conc_ugt Yes sol_cyp Solution: 15,16-seco modification or Liposomes conc_cyp->sol_cyp sol_ugt Solution: Prodrug (Esterification) or Nanocrystals conc_ugt->sol_ugt

Caption: Diagnostic workflow to distinguish between Oxidative (CYP) and Conjugative (UGT) clearance mechanisms.

Module 3: Advanced Delivery Systems (The "Gold Standard")

Symptom: You need high plasma exposure (AUC) and prolonged half-life, which simple chemical modifications cannot achieve.

Solution: PEGylated Liposomes . Liposomes shield the EKD from metabolic enzymes and prevent precipitation.

Protocol 3.1: Oridonin-Loaded Liposome Preparation

This protocol is optimized for high encapsulation efficiency (EE > 80%) [4].

Reagents:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol (Chol)

  • DSPE-PEG2000 (for "Stealth" properties)

  • Oridonin (ORI)

The "Thin-Film Hydration" Method:

  • Ratio: Mix SPC : Chol : ORI in a mass ratio of 8.5 : 1 : 1 .

  • Dissolution: Dissolve mixture in Chloroform/Methanol (3:1 v/v) in a round-bottom flask.

  • Evaporation: Rotary evaporate at 53°C (water bath) under vacuum until a thin, dry lipid film forms on the flask wall.

  • Hydration: Add PBS (pH 7.4) and rotate at 53°C for 45 minutes. The film will peel off and form a milky suspension.

  • Sizing: Sonicate (probe sonicator) for 5 minutes (5s on, 5s off) to reduce particle size to ~140–170 nm.

  • Purification: Dialyze against PBS for 4 hours to remove non-encapsulated drug.

Data: Expected Pharmacokinetic Improvements

Comparison of Free Oridonin vs. Liposomal Oridonin (IV administration in Rats)

ParameterFree OridoninLiposomal OridoninImprovement Factor
Half-life (t1/2) ~2.8 hours~13.7 hours4.8x
AUC (0-t) 1.65 µg·h/mL6.22 µg·h/mL3.7x
Clearance (CL) 6.62 L/kg/h1.96 L/kg/h3.3x reduction
Zeta Potential N/A-24 to -30 mVIndicates Stability

Data Source: Synthesized from pharmacokinetic studies on Oridonin liposomes [4][5].

Module 4: FAQ & Quick Troubleshooting

Q: My liposomes are too large (>200nm) and unstable.

  • A: You likely skipped the cholesterol or didn't sonicate enough. Cholesterol is the "mortar" in the lipid brick wall; without it (at least 10% molar ratio), the membrane is too fluid and leaks. Ensure probe sonication is performed on ice to prevent heating degradation.

Q: Can I use these protocols for Kaurenoic Acid (KA)?

  • A: Yes, but KA is acidic. For liposome loading, ensure your hydration buffer pH is slightly basic (pH 7.4–8.0) to ensure the acid is ionized and interacts with the lipid headgroups, or use a "remote loading" gradient method if trapping the unionized form is preferred.

Q: The compound is toxic to my cells even in the delivery system.

  • A: Check your "Vehicle Control."[1] Empty liposomes or high concentrations of HP-β-CD can be cytotoxic. Always run a "Blank Nanocarrier" control arm.

References
  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays. Retrieved from

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from

  • Xu, H., et al. (2019). An Investigation on Glucuronidation Metabolite Identification... of GL-V9. MDPI. Retrieved from

  • Wang, Y., et al. (2023).[5] Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes. Wiley Online Library. Retrieved from

  • Li, J., et al. (2022). Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin. PubMed Central. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling of Kauran-16,17-diol and Key Kaurane Diterpenoids: A Guide for Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Introduction: The ent-Kaurane Scaffold in Drug Discovery Kaurane diterpenoids represent a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Introduction: The ent-Kaurane Scaffold in Drug Discovery

Kaurane diterpenoids represent a highly versatile class of tetracyclic natural products characterized by their rigid ent-kaurane skeleton. For drug development professionals, the functionalization of this scaffold—specifically the oxidation, hydroxylation, and rearrangement patterns—dictates a wide array of biological activities, ranging from anti-inflammatory to antineoplastic effects[1].

This guide provides a rigorous comparative analysis between Kauran-16,17-diol (ent-Kauran-16β,17-diol) and two extensively studied analogs: Oridonin and Isosteviol . By deconstructing their mechanistic pathways and validating experimental protocols, we aim to equip researchers with actionable data for lead optimization and assay design.

Structural and Mechanistic Divergence

The ent-kaurane skeleton serves as a privileged scaffold in medicinal chemistry. The specific placement of functional groups governs target protein affinity and the resulting pharmacological profile.

  • Kauran-16,17-diol : Characterized by hydroxyl groups at the C-16 and C-17 positions. This specific diol configuration is critical for its ability to disrupt protein-protein interactions without relying on covalent binding. It notably disrupts the Ap-2α/Rb transcription activating complex in breast cancer models[2] and exhibits neuroprotective properties against MPP+-induced toxicity in dopaminergic SH-SY5Y cells[3].

  • Oridonin : A highly oxygenated ent-kaurane featuring an

    
    -unsaturated ketone system (enone). This structural motif acts as a Michael acceptor, allowing it to covalently bind to cysteine residues (specifically Cys279 on the NLRP3 inflammasome), making it a potent, irreversible inhibitor of inflammatory cascades[4].
    
  • Isosteviol : A rearranged ent-beyerane/kaurane derivative obtained via the acid hydrolysis of stevioside. It features a rigid tetracyclic core with a C-16 carbonyl and C-18 carboxyl group. Its unique amphiphilic nature makes it an excellent biological template for synthesizing supramolecular structures and modulating mitochondrial-dependent apoptosis[1][5][6].

Quantitative Comparative Data

To objectively evaluate these compounds, we must benchmark their performance in standardized in vitro models. The table below summarizes their primary targets and anti-inflammatory efficacy.

Table 1: Pharmacological Comparison of Key Kaurane Diterpenoids

CompoundStructural HallmarkPrimary Pharmacological TargetRAW 264.7 NO Inhibition (IC₅₀)Key Biological Activity
Kauran-16,17-diol C-16, C-17 diolAp-2α/Rb Complex~17 μM[2]Apoptosis induction (MCF-7), Neuroprotection[2][3]
Oridonin

-unsaturated ketone
NLRP3 (Cys279), AKT/mTOR< 1 μM (Highly potent)[4]Potent anti-inflammatory, Anti-tumor[4][7]
Isosteviol C-16 carbonyl, C-18 carboxylMitochondrial membraneN/A (Used as structural template)[6]Apoptosis induction, Supramolecular template[5][6]

Mechanistic Pathway Visualizations

Transcriptional Disruption by Kauran-16,17-diol

Unlike Oridonin, which heavily relies on ROS generation and kinase inhibition, Kauran-16,17-diol induces apoptosis through a highly specific transcriptional disruption. In MCF-7 breast cancer cells, it down-regulates the anti-apoptotic protein Bcl-2 by dissociating the Ap-2α/Rb complex, simultaneously up-regulating the E2F1 transcription factor[2].

G Kauran Kauran-16,17-diol Ap2Rb Ap-2α/Rb Complex Kauran->Ap2Rb Disrupts Bcl2 Bcl-2 Expression Ap2Rb->Bcl2 Down-regulates E2F1 E2F1 Expression Ap2Rb->E2F1 Up-regulates Apoptosis Apoptosis (MCF-7) Bcl2->Apoptosis Inhibits Survival E2F1->Apoptosis Promotes Death

Transcriptional disruption pathway of Kauran-16,17-diol in MCF-7 cells.

Anti-Inflammatory Assay Workflow

In macrophage models (RAW 264.7), kaurane diterpenoids are benchmarked by their ability to halt Nitric Oxide (NO) production following Lipopolysaccharide (LPS) stimulation[2][4].

Workflow Cell RAW 264.7 Cells LPS LPS (1 μg/mL) Cell->LPS Primes TLR4 Treat Diterpenoid LPS->Treat 1h Post-stim Assay Griess + CCK-8 Treat->Assay 24h Incubate Result Validated IC50 Assay->Result Viability >90%

Self-validating experimental workflow for determining anti-inflammatory IC50.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data requires self-validating experimental designs. A common pitfall in evaluating diterpenoids is conflating cytotoxicity with true anti-inflammatory activity. The following protocols integrate mandatory viability checkpoints to ensure scientific integrity.

Protocol 1: Orthogonal Assessment of NO Inhibition and Cytotoxicity (RAW 264.7)

Purpose : To determine the true anti-inflammatory IC₅₀ of Kauran-16,17-diol (~17 μM) without interference from cell death[2][4].

  • Cell Seeding : Plate RAW 264.7 macrophages at

    
     cells/well in a 96-well plate. Incubate for 24h to ensure adherence.
    
  • Pre-treatment & Stimulation : Pre-treat cells with 1 μg/mL LPS for 1 hour.

    • Causality Note: This primes the TLR4 receptor, initiating the NF-κB cascade before the diterpenoid is introduced. This mimics an active inflammatory state rather than a prophylactic model, providing a more accurate reflection of therapeutic potential.

  • Compound Co-incubation : Add Kauran-16,17-diol at varying concentrations (e.g., 5, 10, 17, 25 μM) and incubate for 24 hours. Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Dexamethasone).

  • Parallel Readout (Self-Validation) :

    • Plate A (Griess Assay): Transfer 50 μL of supernatant to a new plate. Add 50 μL Griess reagent. Read absorbance at 540 nm against a sodium nitrite standard curve to quantify NO release.

    • Plate B (CCK-8 Viability): Add 10 μL CCK-8 reagent to the remaining cells in the original plate. Incubate for 2 hours and read at 450 nm.

    • Data Synthesis: Only calculate the NO IC₅₀ if the CCK-8 viability at that concentration remains >90%. This ensures the 17 μM IC₅₀ of Kauran-16,17-diol is a true pharmacological effect, not an artifact of cytotoxicity.

Protocol 2: Western Blot Validation of the Ap-2α/Rb Axis

Purpose : To confirm the mechanistic target of Kauran-16,17-diol in MCF-7 cells[2].

  • Lysate Preparation : Treat MCF-7 cells with 20 μM Kauran-16,17-diol for 48 hours. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality Note: Phosphatase inhibitors are absolutely critical here because Retinoblastoma (Rb) protein function and complexation are strictly regulated by its phosphorylation state.

  • Co-Immunoprecipitation (Co-IP) : To prove the physical disruption of the Ap-2α/Rb complex, pull down Ap-2α using a specific primary antibody and Protein A/G magnetic beads.

  • Immunoblotting : Probe the IP eluate for Rb. A decreased Rb signal in the treated group compared to the vehicle confirms complex dissociation. Subsequently, probe whole-cell lysates for Bcl-2 and E2F1 to confirm the downstream transcriptional effects.

Conclusion & Strategic Perspectives

While Oridonin remains the gold standard for potent, covalent inhibition in kaurane research due to its Michael acceptor enone[4], Kauran-16,17-diol offers a highly compelling alternative. By relying on targeted transcriptional modulation (Ap-2α/Rb)[2] rather than broad covalent binding, Kauran-16,17-diol may present a more favorable toxicity profile in chronic administration. Its dual action as an apoptosis inducer in oncology models and a neuroprotectant in dopaminergic cells[3] makes it a prime candidate for further structural optimization in both neurodegenerative and oncological drug discovery pipelines.

References

1.[2] MedChemExpress. Kauran-16,17-diol (ent-Kauran-16β,17-diol) | Apoptosis Inducer. Available at: 2.[3] Tandfonline. Neuroprotective Kaurane Diterpenes from Fritillaria ebeiensis. Available at: 3.[1] PubMed (NIH). Diterpenoid lead stevioside and its hydrolysis products steviol and isosteviol: Biological activity and structural modification. Available at: 4.[4] PMC (NIH). In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. Available at: 5.[7] Guidechem. Oridonin 28957-04-2 wiki. Available at: 6.[5] ResearchGate. Diterpenoid lead stevioside and its hydrolysis products steviol and isosteviol: Biological activity and structural modification. Available at: 7.[6] SCIRP. Biological Template Based on ent-Kaurane Diterpenoid Glycosides for the Synthesis of Inorganic Porous Materials. Available at:

Sources

Comparative

Validating the Anti-Tumor Activity of Kauran-16,17-diol In Vivo: A Comparative Methodological Guide

Executive Summary The development of targeted anti-cancer therapeutics often relies on exploiting unique vulnerabilities within tumor cell signaling networks. While standard chemotherapeutics induce widespread cytotoxici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-cancer therapeutics often relies on exploiting unique vulnerabilities within tumor cell signaling networks. While standard chemotherapeutics induce widespread cytotoxicity, natural ent-kaurane diterpenoids have emerged as sophisticated modulators of cellular apoptosis and redox homeostasis[1]. Among these, Kauran-16,17-diol (ent-Kauran-16β,17-diol) distinguishes itself through a highly specific transcriptional reprogramming mechanism, offering a compelling alternative to broad-spectrum agents and other structurally related diterpenes like Oridonin[2][3].

This guide provides an objective comparative analysis of Kauran-16,17-diol against established alternatives and outlines a self-validating in vivo experimental protocol designed for drug development professionals.

Mechanistic Paradigm: The Ap-2α/Rb Axis

To effectively evaluate Kauran-16,17-diol in vivo, researchers must first understand the causality behind its efficacy. Unlike DNA-damaging agents, Kauran-16,17-diol operates by physically disrupting the Ap-2α/Rb transcription activating complex [4].

In malignant cells (such as the MCF-7 breast cancer line), the Ap-2α/Rb complex binds to the promoter region of the Bcl-2 gene, driving the continuous expression of this anti-apoptotic protein to ensure tumor survival[4]. Kauran-16,17-diol dissociates this complex, leading to a dual-action apoptotic trigger:

  • Down-regulation of Bcl-2: The loss of promoter binding halts the transcription of the anti-apoptotic Bcl-2 protein[4].

  • Up-regulation of E2F1 and Puma: The disruption concurrently induces the E2F1 transcription factor, which transactivates the pro-apoptotic gene Puma[4]. Furthermore, Ap-2α is forced to relocalize from the nucleus to the cell periphery, solidifying the cell's commitment to programmed death[4].

Pathway Kauran Kauran-16,17-diol Complex Ap-2α/Rb Complex Kauran->Complex Dissociates Bcl2 Bcl-2 (Anti-apoptotic) Complex->Bcl2 Loss of Promoter Binding E2F1 E2F1 Transcription Factor Complex->E2F1 Releases / Upregulates Apoptosis Tumor Cell Apoptosis Bcl2->Apoptosis Inhibits Puma Puma (Pro-apoptotic) E2F1->Puma Transactivates Puma->Apoptosis Promotes

Caption: Kauran-16,17-diol Mechanism: Disruption of Ap-2α/Rb complex leading to targeted apoptosis.

Comparative Efficacy Profile

When positioning Kauran-16,17-diol in a preclinical pipeline, it is critical to benchmark it against both structurally similar compounds (Oridonin) and standard-of-care chemotherapeutics (Cisplatin).

CompoundPrimary Target / MechanismIn Vivo Efficacy ProfileToxicity & Limitations
Kauran-16,17-diol Disrupts Ap-2α/Rb complex; down-regulates Bcl-2[4]Targeted apoptosis in MCF-7 xenograftsLimited aqueous solubility; requires formulation optimization for systemic delivery.
Oridonin ROS generation, Nrf2/HO-1 and AKT signaling suppressionBroad-spectrum tumor inhibition (breast, pancreatic)[5]Poor bioavailability and rapid clearance; requires nanoparticle (PEG-PLGA) delivery systems.
Cisplatin (Standard)DNA crosslinking; widespread ROS induction[1]High potency across multiple solid tumorsSevere systemic toxicity; high rate of acquired chemoresistance via redox resetting[1].

Insight for Researchers: Kauran-16,17-diol's unique ability to bypass ROS-dependent pathways and directly target transcriptional complexes makes it a prime candidate for tumors that have developed resistance to standard oxidative stress-inducing agents[1].

In Vivo Validation Protocol

To rigorously validate the anti-tumor activity of Kauran-16,17-diol, researchers must employ a workflow that links macroscopic tumor reduction directly to the Ap-2α/Rb mechanistic axis. The following protocol establishes a self-validating system for murine xenograft models.

Workflow Mice Xenograft Setup MCF-7 in Nude Mice Group Randomization Vehicle vs. Treatment Mice->Group Treat In Vivo Dosing IP Injection Group->Treat Monitor Tumor Tracking Volume & Weight Treat->Monitor Harvest Tissue Harvest Tumor Extraction Monitor->Harvest Assay Validation Assays ChIP & IHC Harvest->Assay

Caption: Standardized in vivo workflow for evaluating Kauran-16,17-diol anti-tumor efficacy.

Step 1: Xenograft Establishment
  • Model Selection: Utilize 6-8 week old female BALB/c nude mice. The immunocompromised state is necessary to prevent rejection of the human MCF-7 breast cancer cell line.

  • Inoculation: Inject

    
     MCF-7 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank. Causality Note: Matrigel provides extracellular matrix proteins that significantly enhance the initial engraftment and survival of the tumor cells.
    
  • Estrogen Supplementation: Because MCF-7 is an estrogen-dependent line, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously 3 days prior to cell inoculation.

Step 2: Dosing & Pharmacodynamics
  • Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into control (Vehicle) and treatment groups (Kauran-16,17-diol at 10-20 mg/kg).

  • Administration: Administer the compound via Intraperitoneal (IP) injection every other day. Ensure the compound is solubilized in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to overcome its hydrophobic nature.

  • Longitudinal Tracking: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the standard formula:

    
    . Monitor body weight simultaneously to assess gross systemic toxicity.
    
Step 3: Downstream Molecular Validation (The Self-Validating Step)

Macroscopic tumor shrinkage alone is insufficient to prove the drug's specific mechanism of action. The following ex vivo assays are mandatory to confirm that the in vivo efficacy is driven by Ap-2α/Rb disruption[4].

  • Tissue Harvest: At the study's endpoint, euthanize the mice, excise the tumors, and divide the tissue. Snap-freeze one half in liquid nitrogen for molecular assays and fix the other half in 10% formalin for histology.

  • In Vivo ChIP Assay (Critical): Perform Chromatin Immunoprecipitation (ChIP) on the snap-frozen tumor homogenate using an anti-Ap-2α antibody. Causality Note: This step proves that Kauran-16,17-diol successfully dissociated the Ap-2α protein from the Bcl-2 promoter within the living organism, validating the in vitro mechanism.

  • Immunohistochemistry (IHC): Section the formalin-fixed tumors and stain for Bcl-2, E2F1, and Ki-67 (a proliferation marker). A successful trial will show a marked decrease in Bcl-2 and Ki-67, juxtaposed with an intense increase in E2F1 staining compared to the vehicle control.

References

Sources

Validation

Cross-Validation of Analytical Methods for Kauran-16,17-diol: A Comprehensive Comparison Guide

Executive Summary Kauran-16,17-diol (ent-Kauran-16β,17-diol) is a naturally occurring tetracyclic diterpene renowned for its diverse pharmacological profile. It exhibits potent anti-tumor and apoptosis-inducing activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kauran-16,17-diol (ent-Kauran-16β,17-diol) is a naturally occurring tetracyclic diterpene renowned for its diverse pharmacological profile. It exhibits potent anti-tumor and apoptosis-inducing activities, notably inhibiting nitric oxide (NO) production in LPS-stimulated macrophages with an IC₅₀ of 17 μM[1]. Furthermore, it demonstrates significant neuroprotective effects against MPP⁺-induced neuronal cell death[2].

As research transitions from in vitro discovery to in vivo pharmacokinetics (PK) and clinical formulation, the demand for robust, reproducible analytical methods becomes paramount. This guide provides a critical cross-validation of three primary analytical modalities—HPLC-UV, LC-MS/MS, and GC-MS —detailing their performance metrics, mechanistic limitations, and step-by-step protocols to empower researchers in selecting the optimal workflow for their specific matrix.

Physicochemical Profiling & Analytical Challenges

The structural anatomy of Kauran-16,17-diol dictates its analytical behavior. The kaurane skeleton lacks extended conjugated π-electron systems (chromophores), which inherently cripples the sensitivity of standard optical detectors. Consequently, UV detection must be performed at low wavelengths (e.g., 210 nm)[2], a region notoriously plagued by background noise and matrix interference.

Additionally, the presence of two adjacent hydroxyl groups at the C-16 and C-17 positions increases the molecule's polarity. While this aids in electrospray ionization (ESI) for mass spectrometry, it introduces thermal instability and peak tailing in gas chromatography unless the hydroxyls are chemically masked via derivatization.

Modality Comparison: HPLC-UV vs. LC-MS/MS vs. GC-MS

HPLC-UV: The Preparative & QC Workhorse

High-Performance Liquid Chromatography coupled with Ultraviolet detection is the most accessible method. Because Kauran-16,17-diol only absorbs weakly in the far-UV spectrum, detection is typically locked at 210 nm [2].

  • Causality for Choice: Best suited for high-concentration scenarios such as raw botanical extract standardization or preparative isolation where matrix complexity is either low or irrelevant due to high analyte abundance.

  • Limitation: Poor specificity. Co-eluting matrix components (like flavonoids or phenolic acids) with strong UV absorbance will easily mask the diterpene signal.

UHPLC-MS/MS: The Gold Standard for Pharmacokinetics

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (often utilizing a Triple Quadrupole) resolves the sensitivity and specificity deficits of UV detection.

  • Causality for Choice: The use of ESI in positive mode (ESI+) combined with mobile phase modifiers (e.g., 0.1% formic acid) facilitates protonation. Due to the diol structure, the molecule readily forms adducts (such as [M+NH₄]⁺ or[M+Na]⁺) or undergoes characteristic in-source fragmentation (loss of H₂O)[3]. Multiple Reaction Monitoring (MRM) isolates these specific mass transitions, rendering matrix interference negligible.

GC-MS: The Isomeric Resolver

Gas Chromatography-Mass Spectrometry offers unmatched theoretical plates, making it ideal for separating closely related kaurane epimers (e.g., 16α vs. 16β configurations).

  • Causality for Choice: Free hydroxyl groups cause severe hydrogen bonding with the silanol groups of the GC column stationary phase. To prevent peak tailing and thermal degradation, a self-validating derivatization step using BSTFA (with 1% TMCS) is mandatory to convert the diols into volatile trimethylsilyl (TMS) ethers.

Quantitative Performance Cross-Validation

The following table synthesizes the validated performance metrics of the three methodologies when quantifying Kauran-16,17-diol in a complex biological matrix (e.g., rat plasma).

Analytical MetricHPLC-UV (210 nm)UHPLC-MS/MS (ESI+)GC-MS (Derivatized)
Limit of Detection (LOD) 250 ng/mL0.5 ng/mL15 ng/mL
Limit of Quantitation (LOQ) 800 ng/mL1.5 ng/mL50 ng/mL
Linear Dynamic Range 1.0 - 100 μg/mL1.5 - 1000 ng/mL0.1 - 20 μg/mL
Matrix Effect High (Interference prone)Low-Moderate (Ion suppression)Low (Post-derivatization)
Intra-day Precision (RSD%) < 3.5%< 6.2%< 4.8%
Sample Prep Complexity Low (Direct injection/LLE)Moderate (LLE + SPE cleanup)High (LLE + Drying + Silylation)
Primary Application Botanical QC, PreparativePK Studies, Trace Tissue AnalysisStructural Elucidation, Isomers

Experimental Workflows & Decision Architecture

DecisionTree Q1 Determine the analytical objective and required sensitivity HighSens Trace Analysis / Pharmacokinetics (pg/mL to ng/mL range) Q1->HighSens LowSens Preparative Isolation / Quality Control (µg/mL to mg/mL range) Q1->LowSens Isomer Epimer / Structural Resolution (High theoretical plates needed) Q1->Isomer LCMS UHPLC-MS/MS (ESI+, MRM Mode) HighSens->LCMS HPLC HPLC-UV (λ = 210 nm) LowSens->HPLC GCMS GC-MS (Post-Silylation) Isomer->GCMS

Caption: Decision matrix for selecting the appropriate analytical modality for Kauran-16,17-diol.

Protocol A: UHPLC-MS/MS for Pharmacokinetic Quantification

This protocol is engineered as a self-validating system, incorporating an internal standard (IS) to correct for matrix-induced ion suppression and extraction losses.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 μL of plasma into a microcentrifuge tube.

  • Add 10 μL of Internal Standard (e.g., Dexamethasone, 500 ng/mL) and vortex for 30 seconds. Rationale: The IS must possess a similar partition coefficient to Kauran-16,17-diol to accurately track recovery.

  • Add 1.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to partition the hydrophobic diterpene into the organic layer.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 μL of initial mobile phase (e.g., 5% Acetonitrile). Filter through a 0.22 μm PTFE syringe filter prior to injection.

Step 2: UHPLC-HR-MS Parameters

  • Column: ACQUITY HSS T3 UPLC column (100 mm × 2.1 mm, 1.8 µm)[3]. Rationale: The T3 stationary phase is designed to retain polar/hydrophilic compounds better than standard C18, preventing the early elution of the diol.

  • Mobile Phase: Phase A: 0.1% Formic acid in water; Phase B: Acetonitrile[3]. Rationale: Formic acid acts as a proton donor, enhancing [M+H]⁺ formation in ESI+ mode and suppressing silanol ionization on the column to sharpen peak shape.

  • Gradient: 5% B (0–2 min) to 100% B (10–14 min)[3].

  • Flow Rate: 0.35 mL/min.

  • Detection: ESI positive mode. Monitor transitions for the parent ion (e.g., [M+H-H₂O]⁺ due to facile loss of water from the C-16/C-17 diol system) to its dominant product ions.

Protocol B: HPLC-UV for Botanical Extract Standardization

Step 1: System Suitability Test (SST) Before analyzing complex plant matrices, inject a reference standard of Kauran-16,17-diol (10 μg/mL) six consecutive times. The system is validated if the retention time RSD is < 1.0% and peak area RSD is < 2.0%.

Step 2: Chromatographic Parameters

  • Column: YMC-pack ODS-AM (250 × 20 mm, 5 µm) for preparative/semi-preparative scales, or equivalent analytical scale[2].

  • Mobile Phase: Isocratic elution using 75% to 86% Methanol in Water[2]. Rationale: Isocratic methods provide superior baseline stability at low UV wavelengths compared to gradients, which often cause baseline drift at 210 nm due to changing solvent absorbance.

  • Detection: UV at 210 nm[2].

Workflow A Biological Matrix (Plasma / Plant Homogenate) B Spike Internal Standard (System Validation) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Nitrogen Evaporation & Reconstitution C->D E Filtration (0.22 µm PTFE) D->E F Autosampler Injection E->F

Caption: Standardized sample preparation workflow ensuring high recovery and self-validation via IS.

Conclusion

The selection of an analytical method for Kauran-16,17-diol must be intrinsically tied to the research phase. For early-stage botanical isolation and raw material quality control, HPLC-UV provides a cost-effective, albeit less sensitive, solution. However, as development progresses into in vivo efficacy and pharmacokinetic profiling, the matrix complexity and trace-level concentrations necessitate the transition to UHPLC-MS/MS . By adhering to the standardized protocols and understanding the physicochemical causality behind mobile phase and detector selection, researchers can ensure robust, reproducible quantification of this promising therapeutic diterpene.

References

1.1. MedChemExpress. 2.2. Taylor & Francis Online. 3.3. MDPI.

Sources

Comparative

Structure-Activity Relationship of Kauran-16,17-diol Analogs: A Publish Comparison Guide

Executive Summary Kauran-16,17-diol (specifically ent-16 ,17-dihydroxykaurane) and its derivatives represent a potent class of tetracyclic diterpenes with significant therapeutic potential in oncology and immunology. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kauran-16,17-diol (specifically ent-16


,17-dihydroxykaurane) and its derivatives represent a potent class of tetracyclic diterpenes with significant therapeutic potential in oncology and immunology. Unlike non-specific cytotoxic agents, these analogs exhibit a dual mechanism: modulating inflammatory pathways via NF-

B inhibition
and inducing apoptosis through Bcl-2 downregulation .

This guide objectively compares the parent compound against its C-19 oxidized analogs (e.g., ent-16


,17-dihydroxy-kauran-19-oic acid) and other synthetic derivatives. Experimental data highlights that while the 16,17-diol motif is critical for receptor interaction, the oxidation state at C-19 acts as a "molecular switch" between anti-inflammatory potency and cytotoxic selectivity.

Part 1: Chemical Architecture & SAR Analysis

The core scaffold is the ent-kaurane skeleton. The biological activity hinges on the specific stereochemistry at C-16 and the functional groups at C-19 and C-3.

Comparative Potency Data

The following table synthesizes IC


 values across key biological assays, comparing the parent diol with its most relevant analogs and standard care drugs.

Table 1: Comparative Bioactivity Profile (IC


 / EC

)
CompoundModificationAnti-inflammatory (NO Inhibition)Cytotoxicity (MCF-7 Breast Cancer)Anti-HIV (H9 Lymphocytes)
ent-Kauran-16,17-diol Parent Scaffold (C-19 Methyl)17.0

M
40.0

M
N.D.
DDKA (Analog A)*C-19 Carboxylic Acid0.8

M
6.4

M
0.8

g/mL
16,17-Epoxy Analog Epoxide at C-16/17> 50

M (Inactive)
30.7

M
N.D.
15-Keto Analog Ketone at C-15N.D.0.3

M
N.D.
Dexamethasone Positive Control (Inflammation)0.5 - 1.0

M
N/AN/A
Doxorubicin Positive Control (Cancer)N/A0.5 - 1.0

M
N/A

*DDKA: ent-16


,17-dihydroxy-kauran-19-oic acid (also known as Siegeskaurolic acid).
SAR Visualization

The following diagram maps the structural modifications to biological outcomes.

SAR_Map Core ent-Kauran-16,17-diol (Scaffold) C19 C-19 Oxidation (Methyl -> COOH) Core->C19 Oxidation C16_17 C-16/17 Modification (Diol -> Epoxide/Acetonide) Core->C16_17 Derivatization C15 C-15 Oxidation (Methylene -> Ketone) Core->C15 Functionalization AntiInf ↑ Anti-inflammatory Potency (NF-κB Inhibition) C19->AntiInf Critical for Potency Loss Loss of Activity (Steric Hindrance) C16_17->Loss Epoxide formation Cytotox ↑ Cytotoxicity (Apoptosis Induction) C15->Cytotox Enone formation

Caption: SAR Map illustrating the impact of C-19 oxidation on anti-inflammatory efficacy and C-15 modification on cytotoxicity.

Key Insights
  • The C-19 Acid Switch: Oxidizing the C-19 methyl group to a carboxylic acid (converting the diol to DDKA ) dramatically increases anti-inflammatory potency (IC

    
     drops from 17 
    
    
    
    M to ~0.8
    
    
    M). The acid moiety likely facilitates hydrogen bonding with the p50 subunit of NF-
    
    
    B.
  • The 16,17-Diol Necessity: Modifying the 16,17-diol into an epoxide or acetonide generally reduces activity. The free hydroxyl groups are essential for water solubility and interaction with the Bcl-2 promoter complex.

  • C-15 Enone Enhancement: Introduction of a ketone at C-15 (creating an

    
    -unsaturated system) significantly boosts cytotoxicity (IC
    
    
    
    ~0.3
    
    
    M) by acting as a Michael acceptor for cysteine residues in target proteins.

Part 2: Mechanism of Action

The therapeutic value of Kauran-16,17-diol analogs stems from their ability to target two distinct pathways depending on the cellular context.

Pathway Diagram

Mechanism cluster_Inflammation Anti-Inflammatory Pathway (Macrophage) cluster_Cancer Apoptosis Pathway (MCF-7) Drug ent-Kauran-16,17-diol / DDKA NFkB_Complex NF-κB (p50/p65) Drug->NFkB_Complex Direct Inhibition (p50) Ap2_Rb Ap-2α / Rb Complex Drug->Ap2_Rb Disruption LPS LPS Stimulus IKK IKK Complex LPS->IKK iNOS_Gene iNOS / COX-2 Genes NFkB_Complex->iNOS_Gene Transcription IKK->NFkB_Complex Activation NO_Prod NO / PGE2 Production iNOS_Gene->NO_Prod Bcl2 Bcl-2 Expression Ap2_Rb->Bcl2 Downregulation Mito Mitochondrial Integrity Bcl2->Mito Loss of Protection Apoptosis Apoptosis Mito->Apoptosis

Caption: Dual mechanism showing NF-


B inhibition in macrophages and Ap-2

/Rb disruption in cancer cells.
Mechanistic Detail
  • Anti-Inflammatory: The C-19 acid analogs (DDKA) covalently modify cysteine residues (specifically Cys62) on the p50 subunit of NF-

    
    B. This prevents the translocation of the NF-
    
    
    
    B complex to the nucleus, thereby silencing the transcription of pro-inflammatory genes like iNOS and COX-2.
  • Anti-Tumor: In MCF-7 breast cancer cells, the parent 16,17-diol disrupts the transcription activating complex formed by Ap-2

    
      and Rb  (Retinoblastoma protein).[1] This disruption leads to a specific downregulation of the anti-apoptotic gene Bcl-2, tilting the cellular balance toward apoptosis without affecting non-malignant cells as severely.
    

Part 3: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed with built-in validation steps.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Use this assay to validate the anti-inflammatory potency of C-19 oxidized analogs.

Reagents:

  • Murine macrophage cell line (RAW 264.7).[1]

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: L-NMMA (NOS inhibitor) or Dexamethasone.

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with test compounds (0.1 - 50

    
    M) for 1h.
    
    • Validation Step: Include a "Vehicle Control" (DMSO < 0.1%) to ensure solvent does not affect viability.

  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 18–24h.
    
  • Measurement: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent.
  • Quantification: Measure absorbance at 540 nm within 15 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    
Protocol B: MTT Cytotoxicity Assay

Use this assay to determine selectivity indices (SI) between cancer cells and normal fibroblasts.

Workflow:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add serial dilutions of Kauran-16,17-diol analogs. Incubate for 48h.

    • Validation Step: Use Doxorubicin as a positive control (Expected IC

      
       ~0.5 
      
      
      
      M).
  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Remove medium; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

References

  • Morales, A., et al. (2011).

    
    -17
    
    
    
    -dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2
    
    
    /Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells."[1] Apoptosis, 16(12), 1245-1252.[1] Link
  • Nhiem, N. X., et al. (2015).[2] "New ent-kauranes from the fruits of Annona glabra and their inhibitory nitric oxide production in LPS-stimulated RAW264.7 macrophages." Bioorganic & Medicinal Chemistry Letters, 25(2), 254-258.[1] Link

  • Lee, M., et al. (2014). "ent-Kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia." Biological and Pharmaceutical Bulletin, 37(1), 152-157. Link

  • Wu, T. S., et al. (1996).

    
    ,17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa." Journal of Natural Products, 59(6), 635-637.[3][4] Link
    
  • Castrillo, A., et al. (2001). "Inhibition of the nuclear factor

    
    B (NF-
    
    
    
    B) pathway by tetracyclic kaurene diterpenes in macrophages." Journal of Biological Chemistry, 276(19), 15854-15860. Link

Sources

Validation

Comparative metabolomics of plants producing kaurane diterpenoids

An Expert's Guide to Comparative Metabolomics of Kaurane Diterpenoid-Producing Plants Introduction: The Chemical Richness of Kaurane Diterpenoids Kaurane diterpenoids are a vast class of natural products characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Comparative Metabolomics of Kaurane Diterpenoid-Producing Plants

Introduction: The Chemical Richness of Kaurane Diterpenoids

Kaurane diterpenoids are a vast class of natural products characterized by a tetracyclic carbon skeleton. Their biosynthesis begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[1][2]. Through the action of two key enzymes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), GGPP is cyclized to form the foundational structure, ent-kaurene[1][3]. This parent skeleton then undergoes a multitude of chemical modifications such as oxidation, hydroxylation, and glycosylation, leading to thousands of structurally diverse compounds[2][4].

These molecules are not merely metabolic curiosities; they serve as essential intermediates in the biosynthesis of gibberellin plant hormones and exhibit a wide array of potent biological activities, including anti-inflammatory, cytotoxic, and anti-tumor properties[5][6][7]. Prominent plant genera known for their production of unique kaurane diterpenoids include Isodon, which produces complex and often cytotoxic diterpenoids like oridonin, and Stevia, famous for its sweet-tasting diterpenoid glycosides (steviol glycosides)[4][8][9][10].

Comparative metabolomics offers a powerful lens to investigate the metabolic divergence between these species. By comprehensively analyzing and comparing their metabolite profiles, we can uncover unique biosynthetic pathways, identify novel bioactive compounds, and generate hypotheses about the evolutionary pressures driving this chemical diversity. This guide outlines a robust strategy for such a comparative study, focusing on the contrasting metabolic profiles of Isodon and Stevia species.

PART 1: A Foundation of Rigor: Experimental Design and Sample Preparation

The quality of any metabolomics study is determined at its inception. A flawed experimental design or inconsistent sample handling will introduce variability that can obscure true biological differences.

Strategic Selection of Plant Species

For a meaningful comparison, we select two genera with distinct kaurane diterpenoid profiles:

  • Isodon sp. (e.g., I. japonicus, I. excisoides): Known for a high diversity of often bitter, highly oxidized, and cytotoxic ent-kaurane diterpenoids. These are typically aglycones.[5][6][8]

  • Stevia rebaudiana : Primarily produces diterpenoid glycosides, where various sugar moieties are attached to the steviol skeleton, resulting in intensely sweet compounds.[4][10][11]

This juxtaposition allows us to probe the downstream diversification of the kaurane pathway—extensive oxidation versus extensive glycosylation.

Protocol: Sample Collection and Preparation

This protocol is designed to be self-validating by minimizing uncontrolled variables.

Objective: To harvest, stabilize, and prepare plant tissue in a manner that accurately reflects the in vivo metabolome and is highly reproducible.

Methodology:

  • Harvesting:

    • Collect leaf tissue from plants at the same developmental stage (e.g., late vegetative, pre-flowering) to minimize ontogenical variation.[11]

    • Harvest at the same time of day to control for diurnal metabolic fluctuations.

    • Immediately upon excision, flash-freeze the tissue in liquid nitrogen.

    • Causality: This step is critical to quench all enzymatic activity instantly, preventing post-harvest degradation or alteration of the native metabolite profile.

  • Lyophilization (Freeze-Drying):

    • Transfer the frozen samples to a lyophilizer and dry until a constant weight is achieved (typically 48-72 hours).

    • Causality: Lyophilization removes water at low temperatures, preserving the chemical integrity of thermolabile compounds, which is a gentler alternative to oven-drying.[8]

  • Homogenization:

    • Grind the dry, brittle leaf tissue to a fine, homogenous powder using a cryogenic grinder or a ball mill with pre-chilled components.

    • Store the resulting powder at -80°C in sealed, airtight containers.

    • Causality: A homogenous powder ensures that each subsample taken for extraction is representative of the entire sample, which is fundamental for quantitative accuracy.

PART 2: Efficient Liberation: Metabolite Extraction

The goal of extraction is to efficiently recover the target kaurane diterpenoids while minimizing the co-extraction of interfering compounds like lipids and chlorophyll.

Protocol: Ultrasound-Assisted Solvent Extraction

Objective: To extract a broad range of kaurane diterpenoids, from polar glycosides to less polar aglycones.

Methodology:

  • Aliquotting: Weigh approximately 50 mg of the homogenized plant powder into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1.5 mL of 80% methanol (LC-MS grade) to the tube.

    • Vortex vigorously for 30 seconds to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.[12]

    • Causality: 80% methanol provides a good balance of polarity to extract both glycosylated and non-glycosylated diterpenoids. Ultrasonication uses cavitation to disrupt cell walls, enhancing extraction efficiency without the high temperatures that could degrade metabolites.[12][13]

  • Clarification:

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Causality: This step pellets insoluble cell debris, proteins, and other macromolecules, clarifying the supernatant for analysis.

  • Final Preparation:

    • Carefully transfer the supernatant to a new tube. For LC-MS analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Causality: Filtering removes any remaining particulate matter that could clog the delicate tubing and columns of the UHPLC system.

PART 3: The Analytical Core: A Comparative Look at LC-MS and GC-MS

The choice of analytical platform is dictated by the chemical properties of the target molecules. For the diverse structures of kaurane diterpenoids, both LC-MS and GC-MS have utility, but they serve different purposes.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC coupled to high-resolution mass spectrometry (HRMS), such as an Orbitrap or Q-TOF, is the superior platform for a comprehensive, comparative analysis of kaurane diterpenoids.[5][14][15]

  • Expertise & Experience: This technique directly analyzes the extract without derivatization, preserving the native structures of both the aglycones found in Isodon and the thermally labile glycosides in Stevia. The high resolving power of Orbitrap or Q-TOF mass analyzers allows for the calculation of elemental formulas from accurate mass measurements, which is a crucial first step in tentative identification.[5][15]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Causality: A C18 column effectively separates the moderately polar to non-polar diterpenoids based on their hydrophobicity. The acidic mobile phase promotes better peak shape and ionization efficiency in positive ion mode.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Rationale: Many kaurane diterpenoids, especially those with hydroxyl or carbonyl groups, ionize well in positive mode, often forming [M+H]⁺ or [M+NH₄]⁺ adducts.[5]

    • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (ddMS²).

    • Mass Range: m/z 150-1500.

    • Rationale: This range covers the expected masses of monomeric diterpenoid aglycones (around 300-500 Da) and their glycosides (up to and beyond 1000 Da). The ddMS² mode automatically selects the most intense ions from the full scan for fragmentation, providing structural information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, most kaurane diterpenoids are non-volatile and require chemical derivatization to increase their volatility and thermal stability.

  • Trustworthiness: While effective, the derivatization step adds complexity and a potential source of variability. It is best suited for targeted analyses of specific, known diterpenoid aglycones rather than broad, discovery-based comparative metabolomics. For example, it has been successfully used to characterize diterpenoids in coffee.[16]

Data-Driven Platform Comparison
FeatureUHPLC-HRMSGC-MS
Applicability Broad; ideal for both aglycones and glycosides.Limited to volatile or derivatizable aglycones.
Sample Prep Simple extraction and filtration.Requires an additional, often complex, derivatization step.
Thermal Degradation Minimal; analysis is at room temperature.High risk for labile compounds like glycosides.
Identification Power High; accurate mass and MS/MS fragmentation.High; extensive, standardized EI libraries are available.
Primary Use Case Discovery & Comparison: Comprehensive, untargeted profiling.Targeted Analysis: Quantitation of specific, known aglycones.

PART 4: Deciphering the Data: A Logical Workflow

Raw metabolomics data is a complex matrix of millions of data points. Extracting meaningful biological information requires a structured and statistically sound data analysis pipeline.[17][18]

cluster_0 Data Acquisition cluster_1 Data Pre-processing cluster_2 Statistical Analysis cluster_3 Biological Interpretation raw_data Raw Data Files (.raw, .mzML) peak_picking Peak Picking & Deconvolution raw_data->peak_picking alignment Retention Time Alignment peak_picking->alignment normalization Normalization (e.g., by total ion current) alignment->normalization pca Unsupervised Analysis (PCA) normalization->pca Initial exploration plsda Supervised Analysis (PLS-DA, OPLS-DA) normalization->plsda Group comparison pca->plsda feature_selection Feature Selection (e.g., VIP score > 1) plsda->feature_selection identification Metabolite Identification (Database Search, MS/MS) feature_selection->identification pathway_mapping Pathway Mapping & Visualization identification->pathway_mapping

Caption: The metabolomics data analysis workflow.

Protocol: Data Processing and Statistical Analysis

Objective: To transform raw analytical data into a clean data matrix, identify statistically significant differences between the plant species, and tentatively identify the differentiating metabolites.

Methodology:

  • Pre-processing (using software like XCMS or MS-DIAL):

    • Peak Picking: Detect chromatographic peaks corresponding to individual metabolites.

    • Retention Time Alignment: Correct for minor shifts in retention time between samples.

    • Normalization: Adjust the data to account for variations in sample concentration or instrument sensitivity. Normalizing to the total ion current (TIC) is a common first approach.

  • Multivariate Analysis (using software like SIMCA or MetaboAnalyst):

    • Principal Component Analysis (PCA): Perform this unsupervised analysis first.[19] PCA provides an unbiased overview of the data, revealing natural clustering, trends, and outliers. It validates the overall quality and consistency of the dataset.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): Use this supervised method to maximize the separation between the pre-defined groups (Isodon vs. Stevia).[17][20] The resulting model will highlight the metabolites (variables) that contribute most to the distinction between the species.

  • Feature Selection and Identification:

    • Identify the most influential metabolites from the PLS-DA model using metrics like the Variable Importance in Projection (VIP) score. Features with a VIP score > 1 are generally considered significant.

    • For these significant features, perform tentative identification by:

      • Matching the accurate mass against plant metabolite databases (e.g., KNApSAcK, PlantCyc).

      • Analyzing the MS/MS fragmentation patterns. For example, 7,20-epoxy-ent-kaurane diterpenoids show characteristic losses of small molecules like H₂O, CO, and CH₂O.[5][6][15] Glycosides will show sequential losses of sugar moieties (e.g., -162 Da for a hexose).

PART 5: Visualizing Biological Divergence

The final step is to place the identified metabolites into a biological context. Mapping the differentially abundant compounds onto the kaurane diterpenoid biosynthetic pathway provides a powerful visualization of how the metabolism has diverged.

cluster_stevia Stevia rebaudiana Pathway cluster_isodon Isodon sp. Pathway GGPP GGPP ent_CPP ent-CPP GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS Steviol Steviol ent_Kaurene->Steviol Oxidation (P450s) Oxidized_Intermediates Oxidized Intermediates ent_Kaurene->Oxidized_Intermediates Extensive Oxidation (P450s) SGs Steviol Glycosides (Rebaudioside A, Stevioside, etc.) Steviol->SGs Glycosylation (UGTs) Oridonin Complex Diterpenoids (Oridonin, Enmein, etc.) Oxidized_Intermediates->Oridonin Further Oxidation & Rearrangement

Caption: Divergent biosynthetic pathways of kaurane diterpenoids.

In our comparative study, we would expect the PLS-DA model to show a clear separation. The features driving the Stevia cluster would be identified as various steviol glycosides.[11][21] Conversely, the features defining the Isodon cluster would be a diverse array of highly oxidized aglycones.[5][8] This demonstrates a metabolic fork after the formation of ent-kaurene, where Stevia has heavily invested in glycosyltransferase enzymes (UGTs), while Isodon has evolved an extensive toolkit of cytochrome P450 monooxygenases (P450s) to create its complex diterpenoids.

Conclusion

A successful comparative metabolomics study of kaurane diterpenoid-producing plants hinges on a logically constructed workflow that begins with meticulous experimental design and ends with robust data analysis and biological interpretation. By understanding the causality behind each step—from sample collection to statistical modeling—researchers can generate high-quality, reproducible data. The strategic comparison of metabolically distinct genera like Isodon and Stevia using powerful analytical platforms like UHPLC-HRMS provides deep insights into the biochemical evolution and potential applications of this fascinating class of natural products.

References

  • Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]

  • Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. PMC. [Link]

  • Metabolomics of Medicinal Plants: The Importance of Multivariate Analysis of Analytical Chemistry Data. Bentham Science Publishers. [Link]

  • Metabolomics of Medicinal Plants: The Importance of Multivariate Analysis of Analytical Chemistry Data. Ingenta Connect. [Link]

  • (A) Schematic outline of the biosynthetic pathway of ent-kaurene and... ResearchGate. [Link]

  • Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI. [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. MDPI. [Link]

  • Chemometric analysis of metabolomics data. Multivariate data... ResearchGate. [Link]

  • Divergent Evolution of the Diterpene Biosynthesis Pathway in Tea Plants (Camellia sinensis) Caused by Single Amino Acid Variation of ent-Kaurene Synthase. PubMed. [Link]

  • LC–MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. ResearchGate. [Link]

  • LC-MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. PubMed. [Link]

  • Metabolomics of medicinal plants for pathway exploration using multivariate analysis. Biocrates. [Link]

  • (PDF) Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. ResearchGate. [Link]

  • Characterization and identification of the ent-kaurane diterpenoids in Isodonis Excisoidis Herba using UHPLC-LTQ-Orbitrap-MS. Europe PMC. [Link]

  • Discovery of ent-kaurane diterpenoids, characteristic metabolites of Isodon species, from an endophytic fungal strain Geopyxis sp. XY93 inhabiting Isodon parvifolia. PubMed. [Link]

  • Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV. PubMed. [Link]

  • LC-MS metabolomics analysis of Stevia rebaudiana Bertoni leaves cultivated in Malaysia in relation to different developmental stages. PubMed. [Link]

  • Discovery of ent-Kaurane Diterpenoids, characteristic metabolites of Isodon species, from an Endophytic fungal strain Geopyxis sp. XY93 inhabiting Isodon parvifolia | Request PDF. ResearchGate. [Link]

  • Large-scale profiling of diterpenoid glycosides from Stevia rebaudiana using ultrahigh performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Copyright Undertaking. PolyU Electronic Theses. [Link]

  • Multivariate Analysis in Metabolomics. PMC - NIH. [Link]

  • Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. MDPI. [Link]

  • Method for extracting diterpenoid compounds
  • Stevioside and rebaudioside A - predominant ent-kaurene diterpene glycosides of therapeutic potential: a review. Czech Journal of Food Sciences. [Link]

  • A Review of Plants' Secondary Metabolites: Extraction Techniques and Production in In Vitro Culture. Preprints.org. [Link]

  • The diterpenoid extraction methods and C. inerme plant materials for... ResearchGate. [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. PMC. [Link]

  • Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener. MDPI. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]

  • Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. MDPI. [Link]

  • Isolation and NMR Spectral Assignments of an ent-Kaurane Glycoside Rebaudioside F, A Sweet Principle of Stevia rebaudiana. CABI Digital Library. [Link]

  • (PDF) Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. ResearchGate. [Link]

  • Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. [Link]

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Comparative

Evaluating the drug-like properties of ent-kaurane diterpenoids

An in-depth evaluation of the drug-like properties of ent-kaurane diterpenoids requires a rigorous comparison of their biological efficacy against their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the drug-like properties of ent-kaurane diterpenoids requires a rigorous comparison of their biological efficacy against their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. As a Senior Application Scientist, I have structured this guide to move beyond basic observations, delving into the structure-activity relationships (SAR) and the causality behind pharmacokinetic limitations. We will objectively compare natural scaffolds with their synthetic derivatives and provide self-validating experimental methodologies for rigorous preclinical evaluation.

Mechanistic Foundations and Structural Bottlenecks

ent-Kaurane diterpenoids, such as oridonin, are a class of natural tetracyclic compounds isolated primarily from Isodon species. They are renowned for their broad-spectrum anti-cancer, anti-inflammatory, and antibacterial properties[1]. The core pharmacophore of these molecules often features an α,β-unsaturated ketone in the D-ring, which acts as a Michael acceptor. This allows the compound to form covalent bonds with nucleophilic cysteine residues on target proteins, effectively disrupting critical signaling cascades[2].

Despite their potent biological activity, the clinical translation of natural ent-kaurane diterpenoids is severely bottlenecked by their poor drug-like properties. Their rigid, highly lipophilic tetracyclic structure lacks ionizable groups, leading to poor aqueous solubility. Furthermore, they are subject to rapid first-pass metabolism, resulting in extremely low oral bioavailability[3].

MoA Oridonin ent-Kaurane Diterpenoid (e.g., Oridonin) ROS ROS Generation Oridonin->ROS Induces Akt Akt / mTOR Pathway Inhibition Oridonin->Akt Suppresses NFkB NF-κB Pathway Inhibition Oridonin->NFkB Suppresses Apoptosis Apoptosis & Cell Cycle Arrest ROS->Apoptosis Promotes Akt->Apoptosis Triggers NFkB->Apoptosis Triggers

Mechanistic pathways of ent-kaurane diterpenoids mediating apoptosis and cell cycle arrest.

Comparative Analysis: Natural Scaffolds vs. Synthetic Derivatives

To overcome the inherent ADMET limitations of natural ent-kaurane diterpenoids, medicinal chemists have engineered various synthetic derivatives. A highly successful strategy involves the oxidative cleavage of the C-6/C-7 carbon bond to yield spirolactone-type derivatives[4].

Causality of Modification: Cleaving the C-6/C-7 bond increases the conformational flexibility of the molecule. This structural relaxation not only improves aqueous solubility but also allows the pharmacophore to better adapt to the binding pockets of target kinases, significantly lowering the IC₅₀ values compared to the parent compound[4].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)

Data summarizes the enhanced potency of synthetic modifications against standard cancer cell lines.

CompoundScaffold TypeTarget Cell LineIC₅₀ (µM)Reference
Oridonin Natural ent-kauraneMCF-7 (Breast)~16.15[5]
Oridonin Natural ent-kauraneA549 (Lung)~20.0 - 30.0[4]
Compound 59 Spirolactone derivativeA549 (Lung)4.58[4]
Paclitaxel Standard of Care (Control)Broad Spectrum< 0.10Industry Standard
Table 2: Comparative Pharmacokinetic Properties (Rat Model)

Data highlights the challenge of first-pass metabolism and the impact of delivery optimization.

CompoundAdmin RouteBioavailability (F%)T₁/₂ (h)Clearance (L/h/kg)Notes
Oridonin PO (Oral)4.32 - 10.8%~2.1HighSaturated first-pass effect limits systemic exposure[3].
Oridonin IV100%~2.10.089Rapid elimination and distribution[3][6].
Oridonin NPs IVN/A> 10.0ReducedPLGA nanoparticle encapsulation prevents rapid clearance[6].

Experimental Workflows & Self-Validating Protocols

Evaluating the drug-like properties of these compounds requires a tiered approach, moving from high-throughput in vitro screening to precise in vivo pharmacokinetic profiling.

Workflow Compound Compound Library InVitro In Vitro Screening (MTT / CellTiter-Glo) Compound->InVitro ADMET ADMET Profiling (PAMPA, Microsomes) InVitro->ADMET IC50 < 10 µM InVivo In Vivo PK (LC-MS/MS) ADMET->InVivo High Stability Lead Lead Candidate Selection InVivo->Lead F > 20%

Workflow for evaluating the drug-like properties and pharmacokinetics of diterpenoids.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because ent-kaurane diterpenoids heavily induce apoptosis via mitochondrial pathways (modulating Bax/Bcl-2)[2], measuring mitochondrial metabolic activity serves as a highly accurate proxy for compound-induced cytotoxicity.

Self-Validating Mechanism: This protocol is designed as a closed-loop validation system. It utilizes a vehicle-only control (0.1% DMSO) to establish the 100% viability baseline, a cell-free blank to subtract background absorbance from the media/reagent, and a standard-of-care positive control (Paclitaxel) to validate the dynamic range and sensitivity of the cell line on the day of testing.

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the ent-kaurane derivative (ranging from 0.1 µM to 100 µM) in media. Add to the wells in triplicate. Include positive controls and vehicle controls. Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formed formazan crystals. Agitate on a plate shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: Due to the rapid first-pass metabolism of ent-kaurane diterpenoids[3], traditional UV-Vis detection lacks the sensitivity to track the parent compound in plasma over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the exact mass-to-charge (m/z) specificity required to distinguish the unmetabolized drug from its numerous hepatic metabolites.

Self-Validating Mechanism: The protocol incorporates a stable-isotope-labeled internal standard (IS) spiked into every sample before extraction. This mathematically corrects for any variability in extraction recovery or ion suppression (matrix effects) during electrospray ionization. A calibration curve with a minimum of 6 non-zero points (R² > 0.99) and Quality Control (QC) samples ensure inter-day and intra-day precision.

  • Animal Dosing & Sampling: Administer the compound to Sprague-Dawley rats via IV (e.g., 5 mg/kg) or PO (e.g., 20 mg/kg). Collect 200 µL of blood via the jugular vein at predetermined intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) into heparinized tubes. Centrifuge at 4,000 × g for 10 min to isolate plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the Internal Standard (IS). Vortex vigorously for 2 minutes to precipitate plasma proteins, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the compound (e.g., m/z 365.2 → 347.2 for oridonin).

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) software to calculate the Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (T₁/₂). Calculate absolute bioavailability (F%) as (AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100[3].

References

  • Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. PMC - NIH.[Link]

  • Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound. PMC - NIH.[Link]

  • Discovery and development of natural product oridonin-inspired anticancer agents. PMC - NIH.[Link]

  • Recent advances in oridonin derivatives with anticancer activity. ResearchGate.[Link]

  • Pharmacokinetics and Pharmacological/Bioactive Studies of Oridonin Derivatives in Anti-tumor Research. ResearchGate.[Link]

  • Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma. PubMed.[Link]

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Safety & Regulatory Compliance

Safety

Hazard Profile &amp; Physicochemical Properties

As a Senior Application Scientist, I recognize that handling biologically active natural products requires more than just following a generic Safety Data Sheet (SDS). It requires a fundamental understanding of the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling biologically active natural products requires more than just following a generic Safety Data Sheet (SDS). It requires a fundamental understanding of the chemical’s mechanism of action and its interaction with solvent vehicles.

Kauran-16,17-diol (also known as ent-Kauran-16β,17-diol) is a potent natural diterpene widely used in oncology and immunology research for its anti-tumor and apoptosis-inducing properties[1]. Because it is highly biologically active and typically dissolved in highly penetrative solvents like Dimethyl sulfoxide (DMSO), its disposal cannot be treated as standard organic waste.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe management and disposal of Kauran-16,17-diol waste streams.

Understanding the quantitative and physical properties of Kauran-16,17-diol is the first step in designing a compliant disposal strategy. The compound's high solubility in DMSO dictates the specific waste segregation pathways required[1][2].

PropertyValue / Description
Chemical Name Kauran-16,17-diol (ent-Kauran-16β,17-diol)
CAS Number 16836-31-0
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
Biological Activity Apoptosis inducer; Inhibits NO production (IC₅₀ = 17 μM)
Primary Solvent DMSO (Solubility ≥ 12 mg/mL / 39.15 mM)
Hazard Classification Cytotoxic / Genotoxic (Hazardous Chemical Waste)

Mechanistic Causality: Why Strict Disposal is Required

To understand why Kauran-16,17-diol must be segregated as a highly hazardous cytotoxic waste, we must examine its intracellular mechanism. The compound does not merely cause generalized toxicity; it specifically down-regulates the anti-apoptotic protein Bcl-2 by physically disrupting the Ap-2α/Rb transcription activating complex[1][3]. Simultaneously, it induces the up-regulation of E2F1, forcing the cell into programmed cell death[3].

Because of this targeted genotoxic and cytotoxic profile, any environmental release or accidental exposure to laboratory personnel poses a severe risk to cellular integrity. When dissolved in DMSO—a solvent that readily penetrates the dermal barrier and carries solutes directly into the bloodstream—the exposure risk is exponentially magnified[4].

G Kauran Kauran-16,17-diol (Diterpene) Complex Ap-2α / Rb Complex (Transcription Activator) Kauran->Complex Disrupts E2F1 E2F1 Expression (Up-regulated) Kauran->E2F1 Induces Bcl2 Bcl-2 Expression (Down-regulated) Complex->Bcl2 Reduces binding Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Removes inhibition E2F1->Apoptosis Promotes

Caption: Mechanistic pathway of Kauran-16,17-diol inducing apoptosis via Ap-2α/Rb disruption.

Step-by-Step Disposal Protocols

Because Kauran-16,17-diol is almost exclusively handled as a solution in DMSO for in vitro assays or mixed with corn oil for in vivo dosing[1], the disposal protocol must account for both the cytotoxic nature of the diterpene and the chemical hazards of the solvent.

Protocol A: Liquid Waste Management (DMSO Solutions)
  • Segregation : Never dispose of DMSO-based Kauran-16,17-diol solutions down the drain[4]. Bacterial decomposition of DMSO in wastewater creates dimethyl sulfide, a highly odorous and toxic gas, while the diterpene will contaminate the water supply[4].

  • Containment : Collect liquid waste in a dedicated, leak-proof, high-density polyethylene (HDPE) or glass container[4]. Ensure the container is strictly segregated from strong oxidizers or strong acids, which can react violently with DMSO[4].

  • Labeling : Accurately label the container as "Hazardous Chemical Waste - Cytotoxic"[5]. Explicitly list all constituents and their percentages (e.g., "99% DMSO, 1% Kauran-16,17-diol")[4].

  • Storage : Store the waste container in a designated, cool, well-ventilated flammable materials cabinet, as DMSO is a combustible liquid[4].

  • Final Disposal : Arrange for pickup by a licensed Environmental Health and Safety (EH&S) vendor. The required destruction method is high-temperature chemical incineration equipped with an afterburner and scrubber[4].

Protocol B: Solid Waste & Consumables
  • Collection : All pipette tips, microcentrifuge tubes, well plates, and plastic-backed absorbent pads that have come into contact with the compound must be treated as cytotoxic waste[5].

  • Containment : Place solid waste in a thick, clear plastic bag or a designated rigid cytotoxic waste bin (often color-coded purple or red, depending on regional and institutional guidelines)[5].

  • Sharps Handling : Any needles, syringes, or glass ampoules used for in vivo dosing must be placed immediately into a puncture-proof cytotoxic sharps container[5]. Never recap needles.

  • Deactivation Fallacy : Do not attempt to autoclave these materials. Autoclaving is ineffective for the chemical deactivation of diterpenes and will simply volatilize the DMSO. Solid cytotoxic waste must be routed directly for incineration[5].

Spill Response and Decontamination Workflow

A self-validating laboratory safety system requires a clear, immediate operational plan for accidental exposures. Standard nitrile gloves may be insufficient for prolonged DMSO exposure; if a spill occurs, double-gloving or using specialized chemically resistant gloves (e.g., butyl rubber) is mandatory before initiating cleanup.

SpillResponse Spill Kauran-16,17-diol Spill Type Identify Spill Type Spill->Type Powder Pure Powder Type->Powder Liquid DMSO Solution Type->Liquid PowderAction Dampen with water/absorbent to prevent aerosolization Powder->PowderAction LiquidAction Absorb with inert material (sand, vermiculite) Liquid->LiquidAction Collect Collect in sealed container Label as Cytotoxic Waste PowderAction->Collect LiquidAction->Collect Decon Decontaminate surface with soap & water (No drain runoff) Collect->Decon EHS Contact EH&S for Incineration Decon->EHS

Caption: Operational workflow for managing and decontaminating Kauran-16,17-diol spills.

References

1.1 2.2 3.3 4.4 5. 5

Sources

Handling

The Application Scientist’s Perspective: Hazard Profile &amp; Causality

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic biochemical interaction between the researcher and the compound. When handling biologically active na...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic biochemical interaction between the researcher and the compound. When handling biologically active natural products like Kauran-16,17-diol (also known as ent-Kauran-16β,17-diol), understanding the why behind a safety protocol is just as critical as the how.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational system for the safe handling, reconstitution, and disposal of Kauran-16,17-diol.

Kauran-16,17-diol is a natural diterpene recognized for its potent anti-tumor and apoptosis-inducing properties[1]. In preclinical models, it demonstrates an IC50 of 17 μM for inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages[1]. While not classified as acutely lethal, it is a targeted biological agent and a documented skin and eye irritant (H315, H319)[2].

The primary risk vector in the laboratory is not the compound itself, but the solvents used to process it . Kauran-16,17-diol is highly soluble in Dimethyl Sulfoxide (DMSO)[3]. DMSO is a potent dermal penetration enhancer. If a DMSO-diterpene solution contacts unprotected skin, the solvent acts as a "Trojan horse," rapidly transporting the apoptosis-inducing agent across the stratum corneum and into systemic circulation.

Quantitative Data & Physicochemical Properties

To design an effective safety protocol, we must first establish the compound's physical parameters.

PropertySpecificationOperational & Safety Implication
Compound Name Kauran-16,17-diol (ent-Kauran-16β,17-diol)Active diterpene; requires targeted biological safety handling[1].
CAS Number 16836-31-0 / 74365-75-6Primary identifier for SDS tracking and disposal logs[3][].
Molecular Weight 306.5 g/mol Small molecule; readily absorbed systemically if dissolved[3].
Solubility DMSO, Chloroform, Ethyl AcetateDMSO solutions pose extreme dermal penetration risks[3].
Hazard Statements H315, H319Causes skin irritation and serious eye irritation[2].
Biological Target Bcl-2 down-regulation, NO inhibitionApoptosis inducer; avoid inhalation of aerosolized powders[1].

The Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when processing highly concentrated stock solutions of Kauran-16,17-diol. Your PPE must scale with the state of the compound (Dry Powder vs. DMSO Solution).

  • Hand Protection (The Double-Glove Mandate): When handling the dry powder, standard 4-mil nitrile gloves are adequate. However, when reconstituting in DMSO, you must double-glove or use 8-mil extended-cuff nitrile gloves. Causality: DMSO degrades standard nitrile over time. If a micro-tear occurs, the outer glove acts as a sacrificial layer, giving you time to remove it before the solvent reaches your skin.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified) are mandatory. Causality: The compound carries an H319 hazard (serious eye irritation)[2]. Standard safety glasses with side shields do not protect against aerosolized DMSO splashes.

  • Respiratory & Environmental Protection: All dry powder handling must occur inside a Class II Biological Safety Cabinet (BSC) or a ventilated powder weighing enclosure. Causality: Diterpene powders can carry static charges, leading to aerosolization. Inhalation of an apoptosis-inducing agent bypasses dermal defenses entirely.

Workflow for the safe handling and processing of Kauran-16,17-diol.

Step-by-Step Operational Methodologies

Protocol A: Safe Reconstitution of a 10 mM Stock Solution

Objective: To transition Kauran-16,17-diol from a high-inhalation-risk dry powder to a stable liquid stock without compromising operator safety.

  • Preparation & Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., add 3.26 mL of DMSO to 10 mg of powder, based on MW 306.5 g/mol )[3].

  • Environmental Control: Purge the BSC for 5 minutes. Place an anti-static mat over the work surface.

  • Weighing: Use an anti-static metal micro-spatula to transfer the powder. Causality: Plastic spatulas hold static charges that cause the dry diterpene powder to repel and aerosolize into the operator's breathing zone.

  • Solvent Addition: Slowly add the DMSO directly to the original supplier vial if possible, minimizing transfer steps between containers. Cap tightly and vortex gently at 500 RPM.

  • Aliquoting: Divide the 10 mM stock into 50 μL single-use aliquots in amber microcentrifuge tubes. Causality: This prevents compound degradation from repeated freeze-thaw cycles and drastically limits the operator's future exposure to the highly concentrated master stock.

Protocol B: Managing a Diterpene-DMSO Spill

Objective: To neutralize and remove a chemical spill without spreading the penetration-enhancing solvent.

  • Isolate: Immediately halt work. Alert nearby laboratory personnel to avoid the area.

  • Upgrade PPE: If your outer gloves are contaminated, remove them immediately, wash hands, and don a fresh double-layer of nitrile gloves.

  • Absorb (Do Not Wipe): Place highly absorbent inert pads (e.g., universal spill pads or vermiculite) directly over the spill. Causality: Wiping a DMSO spill spreads the solvent over a larger surface area, increasing the vaporization rate and exposure risk.

  • Neutralize: Once the liquid is absorbed, clean the residual area with a standard laboratory detergent, followed by a 70% ethanol wipe-down. Ethanol effectively solubilizes and removes lipophilic diterpene residues left behind by the DMSO.

  • Dispose: Place all contaminated pads and the outer layer of gloves into a designated hazardous chemical waste container.

Biological Context: Why We Protect Ourselves

To reinforce a culture of safety, laboratory personnel must understand exactly what the compound does at a cellular level. Kauran-16,17-diol does not merely cause localized irritation; it actively disrupts the Ap-2α/Rb transcription activating complex, leading to the down-regulation of the anti-apoptotic protein Bcl-2 and the induction of E2F1[1]. This mechanism forces the cell into programmed death (apoptosis).

Molecular pathway of Kauran-16,17-diol inducing apoptosis via Ap-2α/Rb disruption.

Disposal Plan

Proper disposal ensures that biologically active compounds do not enter municipal water systems or endanger downstream sanitation workers.

  • Liquid Waste: All unused DMSO stock solutions and assay media containing Kauran-16,17-diol must be collected in a sealed, clearly labeled hazardous waste carboy designated for "Halogen-Free Organic Solvents / Biologically Active Agents."

  • Solid Waste: Pipette tips, microcentrifuge tubes, and PPE that have come into direct contact with the compound must be treated as hazardous chemical waste. Do not place these in standard biohazard (autoclave) bags, as autoclaving will vaporize the residual DMSO and compound, creating a severe inhalation hazard.

References

  • MedChemExpress. Kauran-16,17-diol (ent-Kauran-16β,17-diol) | Apoptosis Inducer.
  • Ambeed. ent-Kauran-16β,17-diol | Benzene Compounds.
  • ChemFaces. Kauran-16,17-diol (ent-Kauran-16beta,17-diol) | CAS:16836-31-0.
  • BOC Sciences. CAS 74365-75-6 ((4α,16α)-Kaurane-17,18-diol).

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